Metronidazole benzoate

Catalog No.
S560734
CAS No.
13182-89-3
M.F
C13H13N3O4
M. Wt
275.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metronidazole benzoate

CAS Number

13182-89-3

Product Name

Metronidazole benzoate

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

CUUCCLJJOWSASK-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Synonyms

Klion Suspension; Metronidazole Benzoate; 2-Methyl-5-nitro-1H-imidazole-1-ethanol 1-Benzoate

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]

metronidazole benzoate synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathway and Mechanism

The synthesis is an esterification reaction where metronidazole reacts with benzoyl chloride to form the benzoate ester. The key innovation in the modern method is the use of tributylamine as a solvent and acid binding agent, replacing the more toxic and unpleasant pyridine used in earlier processes [1] [2].

The general chemical route is as follows:

G Metronidazole Metronidazole Esterification Esterification Metronidazole->Esterification Dissolve in Tributylamine BenzoylChloride BenzoylChloride BenzoylChloride->Esterification Tributylamine Tributylamine Tributylamine->Esterification MetronidazoleBenzoate MetronidazoleBenzoate Esterification->MetronidazoleBenzoate TributylamineHydrochloride TributylamineHydrochloride Esterification->TributylamineHydrochloride By-product

Schematic of the core esterification reaction using tributylamine as solvent and acid acceptor.

Detailed Experimental Protocol

Based on the patent, here is a detailed, step-by-step methodology for synthesizing metronidazole benzoate [1].

Step 1: Esterification Reaction

  • Charge: Add 20.00 grams of metronidazole and 80 mL of tributylamine (as the solvent) into a 250 mL four-neck round-bottom flask.
  • Dissolve: Heat the mixture to between 90 °C and 115 °C with stirring, and maintain this temperature for 0.5 to 1 hour to ensure complete dissolution.
  • React: Cool the solution to a reaction temperature of 50 °C to 70 °C. Then, slowly add (dropwise) 17.25 grams of benzoyl chloride.
  • Maintain: Stir and maintain the reaction mixture at this temperature for 2 to 6 hours to complete the esterification.

Step 2: Crude Product Isolation

  • Quench and Dissolve: After the reaction is complete, add a quantity of chilled, salt-free water ( 0 °C to 10 °C ) to the reaction product while stirring. This dissolves the solid tributylamine hydrochloride by-product.
  • Separate: Allow the mixture to stand so it separates into two distinct layers.
  • Crystallize: Separate the upper organic phase (which contains the product) and cool it to 0 °C to 10 °C to crystallize the crude this compound.
  • Recover Tributylamine (Optional): The lower aqueous phase from step 2 can be treated with alkali to recover tributylamine for reuse, reducing costs and waste [1].

Step 3: Purification and Drying

  • Dissolve Crude Product: Take the crude this compound and dissolve it in 120 mL of a warm ( 80 °C ) ethanol-water solvent (volumn concentration of ethanol is 40%-60%).
  • Decolorize: Add activated carbon (0.6 grams, representing 2-6% of the crude product's mass) to the solution. Heat for about 1 hour for decolorization.
  • Filter: Filter the hot solution to remove the activated carbon.
  • Recrystallize: Cool the clear filtrate to 0 °C to 10 °C for recrystallization.
  • Isolate and Dry: Recover the final crystals via suction filtration, wash them, and dry at 50 °C to 75 °C for approximately 14 hours.

Key Reaction Parameters and Performance Data

The table below consolidates the critical quantitative data and performance outcomes from the patent, providing a clear comparison of the improved method [1].

Parameter Specification / Value Notes / Comparative Advantage
Solvent System Tributylamine, or its binary/ternary mixtures with Toluene/Acetone [1] Preferred: Tributylamine-Toluene binary mixture [1]. Replaces toxic pyridine.
Metronidazole Solubility 90 °C - 115 °C [1] Temperature range for complete dissolution in solvent.
Esterification Temp. 50 °C - 70 °C [1] Optimal reaction temperature range.
Molar Ratio (MTZ : BzCl) 1 : 1.05 - 1.15 [1] Slight excess of benzoyl chloride to drive reaction completion.
Reaction Time 2 - 6 hours [1] Duration of the esterification step.
Reported Yield Up to 93.6% [1] Superior: Significantly higher than the 86% yield of the pyridine method [2].
Reported Purity Up to 99.83% [1] Superior: Higher than the <99.75% purity from the pyridine method (impurities >0.25%) [2].

Workflow and Solvent Recovery

The following diagram summarizes the entire experimental workflow, including the optional recovery of the solvent, which is a key economic and environmental feature of this process [1].

G Start Start Reaction Step1 1. Dissolve Metronidazole in Tributylamine (90-115°C) Start->Step1 Step2 2. Esterification with Benzoyl Chloride (50-70°C, 2-6 hrs) Step1->Step2 Step3 3. Quench & Dissolve with Chilled Water Step2->Step3 Step4 4. Separate Organic Phase Step3->Step4 Step5 5. Crystallize Crude Product (0-10°C) Step4->Step5 AqueousPhase Aqueous Phase (Contains Tributylamine HCl) Step4->AqueousPhase Step6 6. Purify via Recrystallization from Ethanol/Water & Carbon Step5->Step6 Step7 7. Filter, Wash, and Dry (50-75°C) Step6->Step7 End Pure Metronidazole Benzoate Step7->End Recover Recover Solvent? Recover->End No AlkaliTreatment Add Alkali Recover->AlkaliTreatment Yes AqueousPhase->Recover RecoveredSolvent Recovered Tributylamine (For Reuse) AlkaliTreatment->RecoveredSolvent RecoveredSolvent->Step1 Recycle

Complete experimental workflow for this compound synthesis including solvent recovery.

References

metronidazole vs metronidazole benzoate properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physicochemical Properties

The table below summarizes the core differences in their chemical identity and physical behavior.

Property Metronidazole Metronidazole Benzoate
Chemical Name (2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol [1] 1-(2-benzoyloxyethyl)-2-methyl-5-nitroimidazole [2]
Molecular Formula C₆H₉N₃O₃ [3] [1] Information missing
Structure Base imidazole derivative [1] Benzoate ester of Metronidazole [2]
Appearance Information missing White or slightly yellowish, crystalline powder or flakes [2]
Solubility Information missing Practically insoluble in water, freely soluble in methylene chloride, soluble in acetone, slightly soluble in alcohol [2]
Melting Point Information missing 99 – 102 °C [2]
Active Component 100% active drug 62% Metronidazole by weight (pro-drug) [4]

Pharmacological and Functional Properties

This table contrasts their pharmacological profiles and formulation applications, which are direct consequences of their chemical differences.

| Property | Metronidazole | this compound | | :--- | :--- | :--- | | Status | Active Drug Substance [3] | Pro-drug (Benzoyl Ester) [2] | | Mechanism of Action | Diffusion into cell; nitro group reduced to cytotoxic radicals causing DNA strand breakage [5] [6] | Hydrolyzed to Metronidazole before or during gut wall absorption [2] | | Bioavailability | >90% (oral) [3] | Circulates as active Metronidazole after hydrolysis [2] | | Primary Application | Anaerobic bacterial & protozoal infections [5] [3] | Palatable oral liquid formulations [4] [2] | | Palatability Bitter, metallic taste; poor palatability [4] | Tasteless; greatly improved palatability [2] | | Dose Conversion | Reference active drug | Requires 1.6x weight to deliver equivalent Metronidazole dose [4] |

The relationship between the two compounds and their activation pathway can be summarized as follows:

G A This compound (Prodrug) B Hydrolysis in GI Tract A->B C Metronidazole (Active Drug) B->C D Bactericidal Effect: DNA Damage C->D

Analytical Method for Metronidazole Quantification

Robust analytical methods are crucial for quantifying the active drug in formulations and during stability studies. Here is a detailed High-Performance Liquid Chromatography (HPLC) protocol.

Method Parameter Specification
Objective Quantification of Metronidazole in finished drug formulation [1]
Instrument HPLC with Photo Diode Array (PDA) detector [1]
Column Water Symmetry C18 (100 mm × 4.6 mm, 3.5 μm) [1]
Mobile Phase Isopropyl alcohol : Water (20:80 v/v) [1]
Flow Rate 1.0 mL/min [1]
Run Time 5 minutes [1]
Detection Wavelength 315 nm [1]
Injection Volume 10 μL [1]
Column Temperature 30 °C [1]
Sample Preparation Dissolve in mobile phase to target concentration ~150 μg/mL [1]

The workflow for this analytical method proceeds through the following steps:

G A Prepare Mobile Phase B Filter & Degas A->B D Inject & Run HPLC B->D C Prepare Standard & Sample Solutions C->D E Data Analysis: Peak Area @ 315 nm D->E

This method is stability-indicating, meaning it can accurately quantify Metronidazole even in the presence of its degradation products, which is essential for forced degradation studies and shelf-life determination [1].

Key Insights for Research and Development

  • Formulation Driver: The development of this compound was primarily driven by the need to overcome the extreme bitterness of the parent drug, enabling patient-acceptable oral liquid dosage forms, particularly for pediatric and veterinary use [4] [2].
  • Dosing Precision: The 62% potency factor is critical for dosage form design and clinical dosing. Accurate conversion is essential to ensure therapeutic efficacy and avoid under-dosing [4].
  • Molecular Simulation: Current research is exploring the thermodynamic properties and solubility behavior of this compound in various solvents using molecular simulation, which can aid in predictive formulation design [7].

References

Metronidazole Benzoate: Core Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for metronidazole benzoate. A critical pharmacokinetic differentiator is that this compound is a pro-drug and is 62% metronidazole by weight [1]. Doses must be adjusted accordingly; for example, 20 mg/kg of this compound delivers 12.4 mg/kg of the active metronidazole base [2] [1].

Parameter Species Value Notes / Context
Molecular Conversion - 62% Metronidazole 20 mg/kg benzoate = 12.4 mg/kg metronidazole base [1].
Oral Absorption Cat Variable (mean 65% ± 28%) Considerable individual variation noted [2].
Time to Max Concentration (T~max~) Cat 3.6 ± 2.9 hours Considerable individual variation noted [2].
Peak Plasma Concentration (C~max~) Cat 8.84 ± 5.4 µg/mL Following 12.4 mg/kg metronidazole base equivalent [2].
Elimination Half-Life (t~1/2~) Cat 5.16 hours Following oral administration of benzoate formulation [2].
Volume of Distribution (V~d~) Cat 0.650 ± 0.254 L/kg Reported as apparent V~d~ at steady state [2].
Systemic Clearance (CL) Cat 91.57 mL/h/kg (1.53 mL/kg/min) Characterized as low clearance [2].

Detailed Experimental Protocol (Feline Pharmacokinetics)

The primary pharmacokinetic data for this compound comes from a single-dose study in cats [2]. The methodology is outlined below.

  • Study Design: A single-dose, two-phase crossover study with a 7-day washout period. Intravenous metronidazole (5 mg/kg) was administered first, followed by oral this compound (20 mg/kg, equivalent to 12.4 mg/kg metronidazole base) [2].
  • Formulation & Dosing: The oral dose was administered as this compound after a 12-hour fast [2].
  • Sample Collection: Blood samples (1.5 mL each) were collected via catheter pre-dose and at 0.25 (IV only), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose [2].
  • Bioanalytical Method:
    • Technique: High-Pressure Liquid Chromatography (HPLC) with ultraviolet (UV) detection at 320 nm [2].
    • Sample Preparation: Solid-phase extraction using conditioned Oasis cartridges [2].
    • Chromatography: Reverse-phase C8 column with a mobile phase of 0.05 M sodium acetate buffer (82%) and acetonitrile (18%) [2].
    • Validation: The lower limit of quantification was 0.05 µg/mL. Calibration curves were linear (R² ≥ 0.99) [2].
  • Pharmacokinetic Analysis: Data were analyzed using non-compartmental methods (WinNonlin). The area under the curve (AUC) was calculated using the log-linear trapezoidal method and extrapolated to infinity [2].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the metabolic activation pathway of metronidazole, which is central to its mechanism of action.

G Prodrug Metronidazole (Prodrug) Uptake Cellular Uptake by Diffusion Prodrug->Uptake Passive Diffusion Reduction Enzymatic Reduction by Ferredoxin Uptake->Reduction In Anaerobic Cell ToxicIntermediate Toxic Intermediate (Nitroso Free Radical) Reduction->ToxicIntermediate Reduction of Nitro Group DNAdamage DNA Strand Breakage ToxicIntermediate->DNAdamage Covalent Binding CellDeath Cell Death DNAdamage->CellDeath Cytotoxic Effect

Metronidazole requires activation within anaerobic cells to become cytotoxic [3].

The workflow for the key feline pharmacokinetic study is summarized in the diagram below.

G A Study Population (n=5 Purpose-Bred Cats) B Phase 1: IV Bolus Metronidazole (5 mg/kg) A->B C Washout Period (7 days) B->C D Phase 2: Oral Dose This compound (20 mg/kg) C->D E Serial Blood Collection Pre-dose to 24 hours D->E F Plasma Separation & HPLC-UV Analysis E->F G Non-Compartmental Pharmacokinetic Analysis F->G

Experimental workflow for the definitive feline pharmacokinetic study of this compound [2].

Key Distinctions and Research Gaps

  • Pro-drug vs. Active Drug: All pharmacokinetic parameters (C~max~, AUC, half-life) measure the concentration of the active metronidazole base in plasma, not the benzoate ester itself [2] [1].
  • Species-Specific Metabolism: Cats have a limited capacity for glucuronidation, a key metabolic pathway for metronidazole in humans. This may predispose them to toxicity and makes feline data critical for veterinary drug development [2].
  • Significant Research Gap: Detailed pharmacokinetic studies for this compound are scarce. The most comprehensive data comes from a single study in cats [2], and no specific human pharmacokinetic data for the benzoate formulation was found in the search results.

References

metronidazole benzoate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The mechanism of action is a sequential process that can be broken down into two main stages: first, the conversion from a prodrug to its active form, and second, the targeted cytotoxic action within anaerobic microorganisms.

Stage 1: Prodrug Conversion to Active Metronidazole Metronidazole benzoate itself is not the active drug. After oral administration, it is absorbed in the gastrointestinal tract and then hydrolyzed by esterases in the liver, releasing the active compound, metronidazole [1]. The benzoate form is used primarily for its better palatability in liquid suspensions [2].

Stage 2: Biochemical Activation and Cytotoxic Action in Anaerobic Cells The active metronidazole enters microbial cells via passive diffusion [1]. Its selective toxicity towards anaerobes and some protozoa arises from the unique intracellular environment of these organisms, as shown in the following pathway:

G Metronidazole Metronidazole AnaerobicCell Anaerobic Cell (Low Oxygen) Metronidazole->AnaerobicCell Ferredoxin_Red Reduced Ferredoxin (Low Redox Potential) AnaerobicCell->Ferredoxin_Red NitroRadical Nitroso Free Radicals & Other Intermediates Ferredoxin_Red->NitroRadical Electron Transfer Reduces Nitro Group DNAdamage DNA Strand Breaks Loss of Helical Structure NitroRadical->DNAdamage Covalent Binding CellDeath Inhibition of Nucleic Acid Synthesis Cell Death DNAdamage->CellDeath

Biochemical activation of metronidazole leading to microbial cell death.

This reductive activation is crucial and explains metronidazole's selectivity. Aerobic cells lack the low-redox-potential electron transport proteins to reduce metronidazole effectively, thus it remains largely non-toxic to them [1] [3].

Key Technical and Pharmacokinetic Data

For research and development purposes, the following table summarizes critical quantitative data and properties of this compound and its active form.

Property This compound (Prodrug) Metronidazole (Active Drug)
Molecular Formula/Weight C₁₃H₁₃N₃O₄ / 275.26 g·mol⁻¹ [4] C₆H₉N₃O₃ / 171.16 g·mol⁻¹ [5]
Bioactivity Prodrug, relatively inactive [1] Antibacterial, antimicrobial, antiparasitic, antitrichomonal [4]
Active Metronidazole Content ~62% by weight [2] 100%
Dose Conversion Factor 1.6 x metronidazole dose [2] -
Primary Metabolic Pathway Hydrolysis by esterases [1] Hepatic oxidation and conjugation [1] [5]
Elimination Half-life - ~8 hours [5]

Experimental Evidence and Research Methodologies

The proposed mechanism is supported by various experimental approaches that you can adapt for related research.

1. Cytotoxicity Assays (In Vitro) The cytotoxic effect of metronidazole derivatives can be quantified using standard assays like the MTT assay, which measures cell metabolic activity and viability.

  • Application: Used to determine the IC₅₀ values of compounds against various human cell lines (e.g., A549, HT-29, MCF7) to assess selective toxicity and potential side effects [4].
  • Methodology: Cells are exposed to the drug for a set period (e.g., 24 hours), followed by the addition of MTT reagent. The resulting formazan crystals are solubilized, and absorbance is measured to determine the concentration that inhibits cell growth by 50% [4].

2. Investigating Polymorphism in Cocrystals Improving the physical properties (e.g., solubility, stability) of this compound is an active area of research. Polymorphism in cocrystals can be investigated as follows:

  • Objective: To discover and characterize new solid forms of the drug that may enhance its performance [6].
  • Methodology:
    • Synthesis: Cocrystals are generated using solution-based methods with coformers like salicylic acid or fumaric acid [6].
    • Structural Elucidation: Single crystal X-ray diffraction (SCXRD) is used to determine the crystal structure, packing, and conformation of the polymorphs [6].
    • Characterization: Thermal analysis (e.g., DSC, TGA) and powder X-ray diffraction (PXRD) help study the thermal stability and phase interconversion of the different solid forms [6].
    • Solubility Studies: The equilibrium solubility of cocrystals is tested in water to identify forms with improved dissolution properties [6].

Considerations for Research and Development

  • Neurotoxicity: Be aware that high doses of metronidazole are associated with neurotoxicity (e.g., cerebellovestibular ataxia, seizures) in animals, likely due to inhibition of the GABA neurotransmitter system [2]. This is an important consideration for preclinical safety studies.
  • Genotoxicity: Metronidazole has shown genotoxic effects in vitro, such as disrupting DNA in feline peripheral mononuclear cells, though this effect was reversible after discontinuation [2]. Its potential carcinogenic effect, observed in rodent models, is a critical area for long-term safety evaluation [5].

References

Prodrug Activation and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the complete pathway from prodrug administration to microbial cell death.

G cluster_0 Host Metabolism (Activation) cluster_1 Microbial Cytotoxicity (Action) A Metronidazole Benzoate (Prodrug, Administered) B Absorption in the Gastrointestinal Tract A->B C Hydrolysis by Esterases in the Liver B->C D Active Metronidazole (Released) C->D E Passive Diffusion into Microbial Cell D->E F Reductive Activation in Anaerobic Environment E->F G Formation of Cytotoxic Nitroso Free Radicals F->G H Interaction with Microbial DNA (Strand Breaks & Helix Destabilization) G->H I Inhibition of Nucleic Acid Synthesis & Cell Death H->I

This compound activation and mechanism of action pathway.

The activation of this compound and its subsequent mechanism of action involves a two-stage process in different biological compartments.

  • Prodrug Activation in Host: After oral administration, this compound is absorbed through the gastrointestinal tract [1]. It then undergoes hydrolysis by esterases primarily in the liver, releasing the active molecule, metronidazole, and benzoic acid [1]. This compound itself is relatively inactive against pathogens until this conversion occurs [1].

  • Microbial Activation and Cytotoxicity: The active metronidazole diffuses into microbial cells via passive diffusion [1] [2]. Once inside an anaerobic or microaerophilic cell, the drug acts as a prodrug itself [3]. The intracellular environment of susceptible organisms facilitates a reductive activation of metronidazole's nitro group (NO₂) by low-redox-potential electron transport proteins, such as ferredoxin [3] [2]. This reduction process generates highly reactive, short-lived nitroso free radicals and other cytotoxic intermediates [4] [1]. These reactive compounds interact with the microbial DNA, causing DNA strand breaks and loss of helical structure, which inhibits nucleic acid synthesis and ultimately leads to cell death [4] [1].

Key Quantitative Data

The table below summarizes essential quantitative information for this compound.

Parameter Value / Information Context / Significance
Active Drug Metronidazole This compound is a prodrug designed to release metronidazole upon activation [1].
Conversion Factor This compound is 62% metronidazole by weight [4]. Critical for dose conversion; 20 mg/kg of this compound delivers 12.4 mg/kg of active metronidazole [4].
Primary Activation Site Liver Hydrolyzed by hepatic esterases [1].
Key Microbial Activation System Pyruvate:Ferredoxin Oxidoreductase (PFOR) / Ferredoxin Electron transport chain in anaerobic pathogens reduces the nitro group of metronidazole [3].
Key Cytotoxic Intermediates Nitroso free radicals Unstable compounds that damage microbial DNA [4].
Primary Cellular Target DNA Causes strand breaks and destabilizes the DNA helix, leading to cell death [4] [1].

Experimental Protocols for Studying Activation

Researchers use specific methodologies to study different aspects of this prodrug's activation and action.

Analytical Quantification using UV Spectroscopy

A validated ultraviolet (UV) spectroscopic method can be used for the quantitative estimation of this compound in pharmaceutical formulations [5].

  • Standard Solution: Dissolve 25 mg of this compound in 10 mL of 0.1N HCl in a 25 mL volumetric flask and make up to the mark to achieve a 1 mg/mL stock solution [5].
  • Calibration: Perform serial dilutions of the stock solution with 0.1N HCl to obtain concentrations in the range of 1-10 μg/mL [5].
  • Analysis & Detection: Measure the absorbance of these solutions at a wavelength (λmax) of 268 nm using 0.1N HCl as a blank [5].
  • Validation: The method demonstrates a linear relationship (regression equation y = 0.078x - 0.012) and high accuracy (~99% recovery), making it suitable for quality control [5].
Investigating Mechanism with Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy can directly detect the nitro anion radicals formed during the reductive activation of metronidazole.

  • Sample Preparation: Use hydrogenosomes (organelles from Trichomonas vaginalis) or cell extracts from the target anaerobic microbe [3].
  • Reaction Mixture: The assay mixture includes the biological sample, metronidazole, ferredoxin, and a substrate that initiates the electron transport chain (e.g., pyruvate for the PFOR pathway or malate for the alternative pathway) [3].
  • Measurement: Under anaerobic conditions, immediately transfer the degassed reaction mixture to a flat EPR detection cell [3].
  • Detection: Record the EPR spectra. The appearance of a signal specific to the metronidazole nitro anion radical confirms the reductive activation of the drug. This technique can be used to compare activation efficiency in different strains, including resistant ones [3].

Research and Development Insights

  • Palatability Rationale: Metronidazole base has an intensely bitter taste, which is particularly problematic in veterinary medicine and pediatric populations. The formation of the benzoate ester creates a blander-tasting compound, significantly improving palatability for oral suspension formulations [4] [6].
  • Spectrum of Activity: The activity of metronidazole is highly dependent on the anaerobic environment within susceptible microbes. Aerobic organisms lack the low-redox-potential electron transport proteins (like ferredoxin) necessary to reduce the drug, which is why metronidazole is selectively toxic to anaerobes [3] [1].

References

metronidazole benzoate thermal stability

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability Data

The table below summarizes key findings on the thermal behavior of metronidazole and its derivatives from relevant studies:

Compound / Formulation Experimental Conditions Key Findings on Thermal Stability Citation
Metronidazole (Pure Drug) Thermogravimetry (TG) & Differential Scanning Calorimetry (DSC) Decomposed in multiple steps; melting point altered when formulated with certain excipients. [1]
Metronidazole Benzoate (Solid Form) Exposure to direct sunlight and elevated temperatures Stable at temperatures below 50°C; significant degradation occurs under direct sunlight. [2]
Metronidazole Silver(I) Complexes Stability testing under various conditions Exhibited higher stability under analyzed conditions (including temperature) compared to standard metronidazole solutions and tablets. [3]
Metronidazole-Ethyl Gallate Cocrystal Thermogravimetry (TGA) Cocrystal form showed a single weight loss step, differing from the parent drug. [4]

Recommended Experimental Protocols

For a comprehensive stability study, you can employ the following methodologies, which are well-established in the literature.

Thermal Analysis via TG/DSC

This protocol is used to determine fundamental thermal parameters like decomposition steps and melting points [1].

  • Instrumentation: Simultaneous Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
  • Procedure:
    • Place a 3-5 mg sample in an open aluminum crucible.
    • Heat the sample from room temperature to 400°C at a constant rate of 10°C per minute.
    • Maintain a continuous nitrogen purge flow at 100 mL/min to provide an inert atmosphere.
  • Data Analysis: Analyze the TG curve for weight loss steps (indicating decomposition) and the DSC curve for endothermic (e.g., melting) or exothermic events.
Isothermal Stability Testing

This method assesses stability under specific, constant temperatures over time [3].

  • Procedure:
    • Prepare samples of the drug substance in solid form or in solution.
    • Store these samples in stability chambers or ovens at a range of controlled temperatures (e.g., 40°C, 60°C, 80°C).
    • Withdraw samples at predetermined time intervals.
    • Analyze the samples using a stability-indicating method (see below) to quantify the remaining intact drug and any degradation products.
  • Data Analysis: Use the data from the isothermal TG or HPLC analysis to calculate degradation rate constants and determine the sequence of thermal stability.
Stability-Indicating HPLC Assay

This chromatographic method is crucial for accurately quantifying the intact drug and its degradation products simultaneously [5].

  • HPLC Conditions:
    • Column: Waters Symmetry C8 (5 μm, 4.6 mm × 250 mm)
    • Mobile Phase: Acetonitrile - 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v)
    • Flow Rate: 2.0 mL/min
    • Detection: UV at 271 nm
    • Temperature: Ambient
    • Injection Volume: 20 μL
  • Method Validation: The procedure should be validated to demonstrate its ability to separate this compound from its potential degradation products (metronidazole and benzoic acid), which elute at different retention times.

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability study, integrating the methodologies described above:

G Start Stability Study Start SamplePrep Sample Preparation (Solid & Solution Forms) Start->SamplePrep ThermalMethods Thermal Analysis Methods SamplePrep->ThermalMethods IDR Isothermal Degradation (Controlled Temperatures) SamplePrep->IDR SubThermal Thermogravimetry (TG) Differential Scanning Calorimetry (DSC) ThermalMethods->SubThermal HPLC HPLC Analysis (Stability-Indicating Assay) IDR->HPLC SubHPLC Quantify Drug Degradation Identify Degradation Products HPLC->SubHPLC DataSynthesis Data Synthesis & Reporting SubThermal->DataSynthesis SubHPLC->DataSynthesis

Key Conclusions for Researchers

  • Thermal Limits: this compound in solid form is stable below 50°C, but degradation occurs under direct sunlight, indicating that photostability is a critical concern alongside thermal stability [2].
  • Formulation Impact: The stability of metronidazole can be significantly influenced by formulation with excipients or complexation with metals, which can either increase or decrease its thermal stability [3] [1].
  • Analytical Approach: A combination of thermal analysis (TG/DSC) and a stability-indicating HPLC method provides a robust framework for a comprehensive understanding of the thermal degradation behavior of this compound [1] [5].

References

Solubility Data for Metronidazole Benzoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative and qualitative solubility data for Metronidazole Benzoate from commercial chemical suppliers and research literature.

Solvent Solubility Notes / Source
Water Insoluble [1] [2] --

| DMSO | 55 mg/mL (199.81 mM) [2] 250 mg/mL (908.23 mM) [3] | Values differ by source. Highly hygroscopic DMSO can reduce solubility [2]. | | Ethanol | 13 mg/mL [2] ≥34.4 mg/mL [1] | Values differ by source. | | Twelve Mono-solvents | Data unavailable | A key study [4] covers this but full data is behind a paywall. |

A primary study titled "Uncovering dissolution behavior and thermodynamic properties of this compound in twelve mono-solvents by experiments and molecular simulation" is directly relevant [4]. However, only the abstract is accessible, and it states that "Data will be made available on request," meaning the critical numerical results are not published in the open abstract [4].

Experimental Workflow for Solubility Profiling

The methodology from the key study [4] and common practices in pharmaceutical research can be summarized in the following workflow. This outlines the steps you would take to determine a comprehensive solubility profile experimentally.

Start Start: Solubility Profiling S1 1. Sample Preparation • Purify compound • Characterize solid form  (e.g., with PXRD, DSC) Start->S1 S2 2. Equilibrium Experiment • Add excess solute to solvent • Agitate in constant temp bath • Ensure equilibrium is reached S1->S2 S3 3. Sampling & Analysis • Withdraw saturated solution • Filter through 0.22 μm membrane • Analyze concentration (e.g., HPLC, UV-Vis) S2->S3 S4 4. Data Correlation • Fit solubility data to thermodynamic models • Perform molecular dynamics simulations for insights S3->S4 End End: Solubility Profile & Thermodynamic Parameters S4->End

Experimental workflow for determining drug solubility, based on standard pharmaceutical research practices.

Here is a breakdown of the key stages shown in the diagram:

  • Sample Preparation: The compound of interest must be thoroughly characterized in its solid state to ensure the solubility data is reproducible and meaningful [5].
  • Equilibrium Experiment: This is the core of the solubility measurement. An excess of the solid compound is added to a selected solvent and maintained at a constant temperature with agitation until the solution is saturated [5].
  • Sampling & Analysis: A sample of the saturated solution is withdrawn, filtered to remove any undissolved particles, and then analyzed to determine the concentration of the dissolved compound. Common techniques include High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry [6].
  • Data Correlation: The experimental solubility data is then fitted to thermodynamic models (like the Van't Hoff equation) to derive properties such as the Gibbs free energy and enthalpy of dissolution. Molecular simulations can provide further insights into the interaction mechanisms between the drug and solvent molecules at a molecular level [4].

Formulation Strategies for Poor Solubility

The poor aqueous solubility of metronidazole and its derivatives is a known challenge in formulation science. Here are some strategies researched to overcome this, specifically for the parent drug Metronidazole:

  • Cocrystallization: A cocrystal of Metronidazole with Ethyl Gallate (EG) was shown to exhibit higher solubility and faster dissolution than Metronidazole alone. This also led to a 36% increase in bioavailability in rats [5].
  • Extemporaneous Compounding: For pediatric use, metronidazole is often formulated as a suspension using suspending agents like microcrystalline cellulose or specialized thixotropic vehicles (e.g., PCCA SuspendIt). These formulations are physically, chemically, and microbiologically stable for up to 180 days [7] [6].

How to Proceed Further

Given the limited open-access data, here are suggestions for your next steps:

  • Access the Primary Study: If your institution has a subscription, you can access the full paper on ScienceDirect [4]. Alternatively, you can contact the corresponding author via email to request the data or a copy of the manuscript.
  • Explore Related Compounds: Research on the parent drug, Metronidazole, is more plentiful. Its aqueous solubility is reported to be approximately 8.3 - 11.4 mg/mL at 20-30°C [6], and studies on its cocrystals provide direct formulation strategies [5].
  • Consult Technical Suppliers: For specific solubility data in DMSO or ethanol for laboratory use, you may consider contacting the technical support teams of chemical suppliers like MedChemExpress [3] or ApexBT [1].

References

metronidazole benzoate spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy provides a straightforward method for the quantitative analysis of metronidazole benzoate (MB) in raw materials and finished products.

Experimental Protocol for UV-Vis Analysis

You can implement the following validated method for the assay of MB [1]:

  • Instrument: Double-beam UV/Vis Spectrophotometer.
  • Solvent and Diluent: 0.1 N Hydrochloric Acid (HCl).
  • Wavelength (λmax): 268 nm.
  • Standard Stock Solution: Accurately weigh and transfer 25 mg of MB standard into a 25 mL volumetric flask. Dissolve and make up to volume with 0.1 N HCl to obtain a concentration of 1 mg/mL.
  • Calibration Curve: Dilute the stock solution serially with 0.1 N HCl to prepare concentrations between 1-10 μg/mL. Measure the absorbance of each solution at 268 nm against a blank of 0.1 N HCl. Plot absorbance versus concentration to generate the calibration curve.

The table below summarizes the validation parameters for this method [1]:

Parameter Result / Value
Linearity Range 1 - 10 μg/mL
Regression Equation y = 0.078x - 0.012
Correlation Coefficient (r²) 0.997
Accuracy (% Recovery) 98.9% - 99.37%
Precision (% RSD) < 1%
Limit of Detection (LOD) 0.231 μg/mL
Limit of Quantification (LOQ) 0.770 μg/mL

This workflow outlines the key steps for quantitative UV-Vis analysis:

Start Start Analysis PrepStock Prepare Standard Stock Solution (1 mg/mL in 0.1 N HCl) Start->PrepStock PrepCal Prepare Calibration Standards (1-10 μg/mL in 0.1 N HCl) PrepStock->PrepCal MeasureAbs Measure Absorbance at 268 nm PrepCal->MeasureAbs Plot Plot Absorbance vs. Concentration (Calibration Curve) MeasureAbs->Plot Analyze Analyze Unknown Sample Plot->Analyze End Report Result Analyze->End

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups of this compound and characterize its coordination to metal ions in novel complexes.

Key FTIR Signatures of this compound and Complexes

The table below lists the characteristic FTIR bands for pure MB and how they shift upon complexation with metals, which confirms coordination [2] [3]:

Functional Group / Bond Vibration Mode Pure MB Frequency (cm⁻¹) Frequency in Metal Complexes (cm⁻¹) & Notes
C=O (Ester) Stretching ~1717 - 1725 Shifts to ~1700-1725, indicating coordination via carbonyl oxygen [2].
NO₂ Stretching (asym) ~1523 - 1537 Shifts to ~1535-1539, indicating coordination via nitro group oxygen [2].
NO₂ Stretching (sym) ~1360 - 1429 Shifts or changes observed [2].
Aromatic C=C Stretching ~1591 Observed at ~1606-1608 [2].
M-O Bond Stretching Not Applicable New band appears at ~439-457 [2].
M-N Bond Stretching Not Applicable New band appears at ~306 [2].

Advanced Applications & Correlative Analysis

Spectroscopic characterization is pivotal in advanced research, particularly in developing and evaluating metal complexes of this compound.

  • Antibacterial Activity Modeling: FTIR spectral data can be correlated with biological activity. Studies have used statistical models like Least Angular Regression (LAR) to identify specific functional groups and wavelengths in the FTIR spectra of MB complexes that influence their antibacterial activity against strains like E. coli and S. aureus [3]. This approach helps characterize the complexes' antibacterial potential based on their chemical structure.
  • Novel Metal Complexes: Research focuses on synthesizing MB complexes with metals like Cu(II), Mn(II), Zr(IV), and Cd(II) to enhance therapeutic properties [2] [4] [5]. These complexes are typically characterized using a combination of FTIR, UV-Vis, elemental analysis (CHN), and thermal analysis (TGA/DTG) to determine their structure, stoichiometry, and stability [2]. The general finding is that complexation often results in higher antimicrobial activity compared to metronidazole alone [5].

The following diagram illustrates the multi-technique approach to characterizing these novel metal complexes:

Synthesis Synthesis of MB Metal Complex FTIR FTIR Analysis Synthesis->FTIR UVVis UV-Vis Analysis FTIR->UVVis Elemental Elemental Analysis (CHN) UVVis->Elemental Thermal Thermal Analysis (TGA/DTG) Elemental->Thermal Bioassay Antimicrobial Assay Thermal->Bioassay

Key Practical Considerations for Researchers

  • Emphasis on Method Validation: For quality control purposes, any developed spectroscopic method must be rigorously validated as per ICH guidelines, assessing parameters like accuracy, precision, linearity, and robustness as demonstrated in the UV-Vis protocol [1].
  • Solvent Selection is Critical: The choice of solvent can impact the spectra. The use of 0.1 N HCl for UV analysis provides a stable medium, while solid KBr pellets are standard for FTIR to avoid solvent interference [1] [3].
  • Handling of Metal Complexes: When working with metal complexes, note that they are often synthesized in non-aqueous solvents like ethanol and may have different solubility properties than the parent MB compound [2].

References

metronidazole benzoate research publications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Formulation Challenges

Metronidazole benzoate (MBZ) is a benzoate ester prodrug of metronidazole, designed to improve palatability by eliminating the characteristic bitter taste of the parent compound [1] [2]. This makes it particularly suitable for pediatric and veterinary oral suspensions [1] [3].

  • Chemical Formula: C₁₃H₁₃N₃O₄ [4] [5]
  • Molecular Weight: 275.26 g/mol [4] [5]
  • CAS Registry No.: 13182-89-3 [4] [5] [3]
  • Active Base Equivalency: MBZ is approximately 62% metronidazole by weight. A dose of 20 mg/kg of MBZ delivers an equivalent of 12.4 mg/kg of metronidazole [1].

Recent research focuses on addressing its low aqueous solubility and stability issues in suspension formulations, which can lead to phase transformation and poor stability [3]. A 2023 study provided foundational solubility and thermodynamic data in twelve mono-solvents to guide purification and multi-component crystal development for improved stability and dissolution [3].

Analytical Methods for Quantification

Recent methodological advances provide cost-effective and reproducible alternatives to sophisticated techniques like HPLC or LC-MS.

Ultraviolet (UV) Spectroscopic Method

A validated UV spectroscopic method allows for simple and accurate estimation of MBZ in pharmaceutical formulations [6].

Experimental Protocol:

  • Instrument: Double-beam UV/Vis spectrophotometer (e.g., Shimadzu 1800) with 1 cm matched quartz cells.
  • Standard Stock Solution: Dissolve 25 mg of MBZ in 10 ml of 0.1N HCl in a 25 ml volumetric flask, then make up to volume for a 1 mg/ml solution.
  • Dilution & λmax: Further dilute the stock solution with 0.1N HCl and perform a spectrophotometric scan from 200-800 nm. The λmax was found to be 268 nm.
  • Calibration Curve: Prepare serial dilutions (1-10 μg/ml) in 0.1N HCl and measure absorbance at 268 nm. The following table summarizes the validation parameters [6]:
Parameter Result
Linearity Range 1 - 10 μg/mL
Regression Equation y = 0.078x - 0.012
Correlation Coefficient (r²) 0.997
Accuracy (% Recovery) 98.9% - 99.37%
Precision (% RSD) < 1%
LOD / LOQ Not specified in data

This method is suitable for routine quality control of MBZ in bulk and commercial formulations [6].

Therapeutic Applications & Clinical Research

MBZ retains the core antibacterial and antiprotozoal activity of metronidazole, primarily targeting anaerobic bacteria and protozoa like Giardia and Trichomonas [1] [5] [2].

  • Localized Drug Delivery in Periodontitis: Research highlights MBZ's effectiveness as a localized drug delivery agent for periodontitis [7]. A 25% metronidazole gel placed in periodontal pockets can suppress pathogens and improve clinical parameters like pocket depth, serving as an adjunct to scaling and root planing [7]. This method delivers high drug concentrations directly to the infection site, minimizing systemic side effects and resistance development [7].

Emerging Research: Mechanisms of Resistance

A significant 2023 study decoded a previously cryptic resistance mechanism in Clostridioides difficile, explaining declining clinical efficacy of metronidazole [8]. The mechanism involves a T-to-G mutation (PnimB^G) in the promoter of the nimB gene, causing its constitutive expression [8]. The NimB protein is a heme-dependent flavoenzyme that reduces the nitro group of metronidazole to a non-toxic amine, bioreductively inactivating the drug [8]. This heme-dependent resistance is linked to fluoroquinolone-resistant epidemic strains, indicating co-selection of resistance traits [8].

The following diagram illustrates this resistance mechanism:

G PnimBG PnimB^G Mutation NimBExpr Constitutive NimB Expression PnimBG->NimBExpr Causes HemeBind Heme Binding & Flavoenzyme Activation NimBExpr->HemeBind Produces Protein NitroReduce Reduction of Nitro Group HemeBind->NitroReduce Catalyzes Inactive Non-toxic Amine (No Antimicrobial Activity) NitroReduce->Inactive Converts to Resistance Metronidazole Resistance Inactive->Resistance Results in

Diagram of the heme-dependent metronidazole resistance mechanism in C. difficile [8].

Market and Formulation Landscape

The global MBZ market demonstrates steady growth, driven by its wide application spectrum. One analysis estimates the market will grow from ~$1.06 billion in 2023 to ~$1.92 billion by 2033 (CAGR of 6.12%) [2]. Tablets hold a significant market share due to accurate dosing and cost-effectiveness, while the antibacterial application segment is the largest [2].

Key Research Directions

Based on the current literature, promising research directions include:

  • Advanced Formulations: Overcoming low solubility and stability via multi-component crystals, cyclodextrin complexes, and nanotechnologies [3].
  • Resistance Mechanism Mapping: Further epidemiological tracking of the nimB mutation and understanding its regulation [8].
  • Novel Delivery Systems: Optimizing localized delivery platforms like gels and polymers for periodontal and other topical infections [7].

References

UV spectroscopy metronidazole benzoate determination

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

Standard Stock Solution Preparation
  • Weigh accurately approximately 25 mg of Metronidazole Benzoate reference standard [1].
  • Transfer to a 25 mL volumetric flask [1].
  • Dissolve in and dilute to volume with 0.1 N HCl to obtain a concentration of approximately 1 mg/mL [1].
  • Shake well to ensure complete dissolution [1].
Sample Preparation for Suspension Formulations
  • For suspension formulations, measure a quantity equivalent to 100 mg of this compound [1].
  • Transfer to a 100 mL volumetric flask and dissolve in 20 mL of 0.1 N HCl [1].
  • Shake the solution for 20 minutes [1].
  • Dilute to volume with 0.1 N HCl and mix well [1].
  • Filter through Whatman filter paper No. 41 or equivalent [1].
  • Pipette 1 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with 0.1 N HCl (resulting concentration: ~10 μg/mL) [1].
Instrumental Parameters and Analysis
  • Instrument: Double-beam UV-Vis Spectrophotometer [1]
  • Cuvettes: 1 cm matched quartz cells [1]
  • Wavelength Scan: 200-800 nm to confirm λmax [1]
  • Analytical Wavelength: 268 nm (or 322 nm as alternative) [1] [2]
  • Blank Solution: 0.1 N HCl [1]
  • Measure absorbance of standard and sample solutions against the blank [1]

Method Validation

The developed UV spectroscopic method has been validated according to ICH guidelines, confirming its reliability for pharmaceutical analysis [1].

Accuracy

The accuracy was determined by standard addition method, yielding recovery of 99.37% at 4 μg/mL and 98.9% at 5 μg/mL, demonstrating excellent closeness to true values [1].

Precision
  • Intraday Precision: %RSD < 1% [1]
  • Interday Precision: %RSD < 1% [1] The low RSD values confirm high repeatability and intermediate precision [1].
Specificity

The method is specific for this compound in presence of excipients, with no interference observed at 268 nm [1].

Robustness and Ruggedness

The method robust under variations such as different temperature conditions and different analysts, with %RSD within acceptable limits [1].

Forced Degradation Studies

A stability-indicating assay was developed by subjecting this compound to forced degradation under ICH-recommended stress conditions [2]:

Stress Condition Degradation Observation
Acidic Hydrolysis Mild degradation [2]
Alkaline Hydrolysis Significant degradation [2]
Oxidative Stress Mild degradation [2]
Thermal Degradation Stable [2]
Photolytic Degradation Stable [2]

Analytical Procedure Workflow

The following diagram illustrates the complete experimental workflow for the UV spectroscopic determination of this compound:

workflow Start Start Method Development Prep Prepare Standard Stock Solution (25 mg in 25 mL 0.1N HCl) Concentration: 1 mg/mL Start->Prep Dilute Prepare Working Standards Dilute to concentrations 1-10 μg/mL Prep->Dilute Scan Scan 200-800 nm Determine λmax (268 nm) Dilute->Scan Calibrate Establish Calibration Curve Plot Absorbance vs. Concentration Scan->Calibrate Sample Prepare Sample Solution (Suspension equivalent to 100 mg) Calibrate->Sample Filter Filter through Whatman #41 Sample->Filter Analyze Measure Absorbance at 268 nm Filter->Analyze Calculate Calculate Concentration Using Regression Equation Analyze->Calculate Validate Perform Method Validation Calculate->Validate

Application Notes

  • Cost-Effectiveness: The method eliminates need for expensive instrumentation or reagents, making it suitable for routine quality control [1].

  • Sample Preparation: For suspension formulations, ensure homogeneous mixing before sampling to improve accuracy [1].

  • Solubility Enhancement: For poorly soluble drugs, consider mixed hydrotropic solubilization using 2M sodium acetate and 8M urea (50:50 v/v) to enhance solubility and enable analysis [3] [4].

  • Alternative Wavelength: If interference occurs at 268 nm, 322 nm serves as a viable alternative wavelength [2].

Troubleshooting Guide

Problem Possible Cause Solution
Non-linear calibration Improper dilution; degraded standards Prepare fresh standards; verify dilution accuracy
Low recovery Incomplete extraction; excipient interference Extend shaking time; verify specificity
High baseline noise Dirty cuvettes; solvent impurities Clean cuvettes properly; use high purity solvents

References

Comprehensive Application Notes and Protocols: Formulation Strategies and Stability Assessment of Metronidazole Benzoate Compounding Excipients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metronidazole Benzoate Formulation Challenges

This compound is a benzoate ester derivative of metronidazole specifically developed to address the palatability issues associated with the parent compound, particularly in pediatric and veterinary patients. Unlike metronidazole base, which has an extremely bitter taste that compromises patient compliance, this compound offers a bland taste profile that significantly improves acceptability [1]. This derivative contains approximately 62% metronidazole base by weight, necessitating dosage adjustments when substituting for the base compound [1]. The poor aqueous solubility of this compound (approximately 0.2 mg/mL in water) presents significant formulation challenges, often requiring specialized suspension systems to maintain physical stability and ensure accurate dosing [2]. These characteristics make the selection of appropriate excipients critical for developing stable, palatable, and therapeutically effective this compound formulations.

The transition from metronidazole to this compound in oral suspensions represents a critical formulation strategy to enhance patient compliance, particularly in populations unable to tolerate the intense bitterness of the parent drug. This compound's molecular structure, a crystalline white or slightly yellowish powder with limited solubility in water but better solubility in dichloromethane and acetone, dictates the need for specific formulation approaches [3]. Recent shortages of this compound powder have intensified the need for robust compounding protocols that can overcome the significant palatability challenges when using metronidazole base while maintaining stability and therapeutic efficacy [4]. This document provides comprehensive application notes and detailed experimental protocols to guide researchers, scientists, and drug development professionals in addressing these formulation challenges through evidence-based excipient selection and systematic stability assessment.

Formulation Strategies & Excipient Selection

Suspending Agent Systems

The selection of appropriate suspending agents is paramount for maintaining the physical stability of this compound suspensions. Research demonstrates that certain suspending agents can significantly influence the crystal growth behavior of this compound, particularly by inhibiting the problematic anhydrate to monohydrate conversion that leads to physical instability. A systematic investigation of four suspending agent systems revealed that xanthan gum and Avicel RC-591 (a combination of microcrystalline cellulose and carboxymethylcellulose sodium) provided optimal formulation characteristics, with Avicel RC-591 completely inhibiting monohydrate formation [5]. This inhibition of hydrate formation represents a critical stability enhancement, as crystal growth in aqueous suspensions can adversely affect dose uniformity, syringability, and ultimately patient safety.

Table 1: Comparison of Suspending Agent Performance in this compound Formulations

Suspending Agent Concentration Range Physical Stability Crystal Growth Inhibition Key Characteristics
Xanthan Gum 0.5-1.0% w/v Excellent Moderate Pseudoplastic flow, good suspendability
Avicel RC-591 1.0-2.0% w/v Superior Complete Dual mechanism, inhibits hydrate formation
Sodium CMC 1.0-2.0% w/v Moderate Partial Common excipient, limited inhibition
Veegum 1.0-2.0% w/v Fair Minimal Thixotropic, less effective for this API

The suspension viscosity and redispersion characteristics vary significantly between different suspending agents. Xanthan gum provides pseudoplastic flow behavior, characterized by decreased viscosity under shear stress (during shaking) and rapid recovery at rest, which facilitates both administration and physical stability. Avicel RC-591 operates through a dual mechanism combining the suspending properties of microcrystalline cellulose with the viscosity-enhancing characteristics of sodium carboxymethylcellulose, resulting in superior stability performance. Formulators should note that the optimal concentration of each suspending agent depends on the overall formulation composition, with typical use levels ranging from 0.5% to 2.0% w/v [5].

Palatability Enhancement Excipients

Addressing the pronounced bitterness of metronidazole preparations represents a critical formulation challenge, particularly for pediatric and geriatric populations. Traditional approaches using sweeteners and flavoring agents in aqueous vehicles have demonstrated limited effectiveness for masking the intense bitterness of metronidazole when prepared from base API powder or commercial tablets [4]. Recent innovations have focused on non-aqueous vehicle systems that create a physical barrier between the drug particles and taste bud receptors, significantly improving palatability. These oil-based suspensions utilize fixed oils such as medium-chain triglycerides or commercially available non-aqueous vehicles specifically designed for bitter drug compounding.

Table 2: Palatability Enhancement Strategies for Metronidazole Formulations

Vehicle Type Sweetening Agents Flavoring Agents Bitterness Masking Efficacy Patient Acceptance
Aqueous Base Sucrose, Sorbitol Cherry, Strawberry Inadequate Poor (frequent refusal)
Non-Aqueous Base Stevia, Sucralose Vanilla, Chocolate Excellent High (well tolerated)
Co-solvent Systems Glycerin, Propylene Glycol Citrus, Mint Moderate Variable

The most significant advancement in palatability enhancement involves the combination of non-aqueous vehicles with specific sweetening agents such as stevia and flavoring agents like vanilla, which synergistically mask bitterness through multiple mechanisms [4]. This approach has demonstrated remarkable success in clinical settings, with most patients tolerating the reformulated suspension well. Additionally, the reduced viscosity of non-aqueous formulations compared to traditional this compound oral suspensions improves administration ease, particularly for pediatric patients. The incorporation of commercial taste-masking agents specifically designed for bitter drugs can further enhance acceptability, though formulators must verify compatibility with other excipients and the active ingredient.

Complete Formulation Composition

A representative optimized formulation for this compound oral suspension includes both aqueous and non-aqueous approaches, providing flexibility based on available resources and specific patient needs. The aqueous-based formulation incorporates 16 mg/mL of this compound (equivalent to 10 mg/mL metronidazole base) in a vehicle containing glycerin, simple syrup, and purified water, stabilized with either xanthan gum or Avicel RC-591 [1] [3]. The non-aqueous formulation replaces the aqueous vehicle with a fixed oil base, such as medium-chain triglycerides, while maintaining the same drug concentration and incorporating specialized taste-masking agents.

  • Active Pharmaceutical Ingredient: this compound (16 mg/mL)
  • Suspending Agents: Xanthan gum (0.5-1.0% w/v) OR Avicel RC-591 (1.0-2.0% w/v)
  • Vehicle: Glycerin (as wetting agent and sweetener), Simple syrup (as sweetener and viscosity modifier), Purified water (q.s. to volume) OR Non-aqueous vehicle (fixed oil base)
  • Preservative System: Methyl hydroxybenzoate (E218), Ethyl hydroxybenzoate (E214), Propyl hydroxybenzoate (E216) – for aqueous formulations only
  • Sweetening Agents: Stevia (0.05-0.1% w/v) OR Sucrose (for aqueous formulations)
  • Flavoring Agents: Vanilla flavor (0.5-1.0% w/v) OR other compatible flavors

The selection between aqueous and non-aqueous formulations should consider stability requirements, palatability priorities, and available compounding resources. The aqueous formulation offers simplicity and familiarity but presents greater challenges in bitterness masking, while the non-aqueous system provides superior palatability but may require more specialized compounding techniques and ingredients [4].

Stability Assessment Protocols

Physical Stability Testing

The physical stability of this compound suspensions must be comprehensively evaluated to prevent crystal growth, sedimentation, and phase separation that could compromise dosing accuracy. A key instability mechanism involves the anhydrate to monohydrate conversion of this compound, which results in crystal growth and potential changes in suspension behavior. The physical stability testing protocol should include stress testing under controlled temperature conditions, freeze-thaw cycling to evaluate formulation robustness, and centrifugation studies to accelerate sedimentation potential. Visual inspection for crystal formation, discoloration, or gas formation should be performed at predetermined intervals throughout the study period [5].

The rheological properties of this compound suspensions significantly influence both physical stability and patient usability. Formulations should demonstrate thixotropic behavior, characterized by decreased viscosity under shear stress (during shaking) and rapid recovery at rest to maintain suspension stability. Viscosity measurements should be performed using a rotational viscometer at multiple time points throughout the stability study, with acceptable limits set between 1000-3000 cP at low shear rates to ensure proper suspending capacity while maintaining syringability. Additionally, redispersion characteristics should be quantified by measuring the number of inversions required to achieve homogeneity after prolonged storage, with a target of fewer than 10 bottle inversions for adequate redispersion.

Chemical Stability Analysis

Chemical stability assessment of this compound formulations requires a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient from its potential degradation products, notably metronidazole and benzoic acid. The validated HPLC conditions should utilize a Waters Symmetry C8 column (5 μm packing, 4.6 mm × 250 mm) with UV detection at 271 nm. The mobile phase consisting of acetonitrile—0.1% glacial acetic acid in monobasic potassium phosphate (0.01 M) (40:60, v/v) provides excellent separation with isocratic elution at a flow rate of 2.0 mL/min under ambient temperature. The method should demonstrate linear response over the concentration range of 0.2–800 μg/mL (r = 1.0000) with limits of detection and quantitation of 0.03 and 0.2 μg/mL, respectively [2].

Table 3: Chemical Stability Testing Parameters and Specifications

Test Parameter Analytical Method Acceptance Criteria Testing Frequency
Assay (Potency) HPLC 90-110% label claim 0, 1, 2, 3, 6 months
Related Substances HPLC NMT 2.0% total impurities 0, 3, 6 months
Metronidazole HPLC NMT 1.0% 0, 3, 6 months
Benzoic Acid HPLC NMT 1.0% 0, 3, 6 months
pH Value Potentiometric ±0.5 units from initial 0, 1, 2, 3, 6 months

For forced degradation studies, samples should be subjected to acidic and alkaline hydrolysis (0.1N HCl and 0.1N NaOH at 60°C for 8 hours), oxidative stress (3% H₂O₂ at room temperature for 6 hours), and photolytic exposure (direct UV light for 24 hours). The method should demonstrate selectivity by resolving all degradation products from the main peak, with peak purity index confirming the homogeneity of the this compound peak. The procedure should achieve injection repeatability of 0.03%, with intraday and interday repeatability of 0.4% and 0.7%, respectively [2]. Samples for chemical stability testing should be stored at controlled room temperature (25°C ± 2°C/60% RH ± 5%), accelerated conditions (40°C ± 2°C/75% RH ± 5%), and refrigerated conditions (5°C ± 3°C) to establish appropriate beyond-use dates.

Advanced Palatability Solutions

The development of palatable metronidazole formulations requires a systematic approach addressing the multisensory aspects of taste perception, particularly the pronounced bitterness of metronidazole base. Research demonstrates that traditional aqueous-based suspensions compounded from metronidazole tablets or base API powder remain extremely bitter despite the addition of conventional flavoring and sweetening agents, leading to frequent refusal by pediatric patients [4]. This challenge stems from the high aqueous solubility of bitter components, which allows immediate contact with taste bud receptors throughout the oral cavity. The innovative use of non-aqueous vehicles represents a breakthrough in palatability enhancement by creating a physical barrier that limits drug-taste receptor interaction.

The mechanism of bitterness masking in non-aqueous formulations involves multiple complementary approaches. Oil-based vehicles coat drug particles, reducing their direct contact with taste receptors and slowing the release of bitter compounds in the oral cavity. This physical barrier is complemented by the selection of specific sweetening agents such as stevia, which has demonstrated superior bitterness-masking capabilities compared to traditional sweeteners like sucrose or sorbitol. The addition of vanilla flavoring provides further improvement through flavor-pleasantness enhancement and potential cognitive masking of residual bitterness. A recently developed compounded non-aqueous metronidazole suspension utilizing this approach has demonstrated excellent palatability in both adult and pediatric patients, with the additional benefits of reduced viscosity and a 6-month beyond-use date when compliant with USP standards [4].

Compounding Methods & Preparation Protocols

Standard Compounding Procedure

The compounding of this compound oral suspension requires meticulous attention to quality control and preparation techniques to ensure product safety, efficacy, and stability. For a standard 100 mL batch of this compound suspension (16 mg/mL), begin by calculating the required quantity of API (1.6 g this compound) and weighing using a calibrated analytical balance with sensitivity appropriate for the quantity weighed. Triturate the this compound in a glass mortar until finely powdered to ensure uniform dispersion in the suspension vehicle. Incorporate glycerin (approximately 10-20% v/v) as a wetting agent by gradually adding small portions to the powder while levigating until a smooth, lump-free paste forms [3].

Transfer the homogeneous paste to a calibrated amber polyethyleneterephthalate (PET) prescription bottle, rinsing the mortar with simple syrup (approximately 30-40% of the final volume) to ensure quantitative transfer. Add the remaining simple syrup to nearly full volume, then incorporate any additional excipients such as suspending agents, preservatives, or flavoring agents. The suspension should be brought to final volume with the vehicle and shaken vigorously for at least 2 minutes to ensure uniform distribution of all components. The prepared suspension must be packaged in a tight, light-resistant container and stored at controlled room temperature with protection from light, with a beyond-use date of 90 days when stored appropriately unless stability data supports a longer period [3].

Quality Control Assessment

Comprehensive quality control measures are essential for ensuring the safety, efficacy, and consistency of compounded this compound suspensions. Each batch should undergo physical characterization including visual inspection for color, consistency, and absence of foreign particles. The suspension homogeneity should be verified by assaying samples from the top, middle, and bottom of the container, with acceptance criteria of 90-110% of label claim for all sampling positions. Rheological properties should be assessed through pourability testing, measuring the time required to deliver a specific volume through an appropriate orifice, with comparison to established baseline values.

  • Physical Quality Assessment: Appearance (color, uniformity), odor, presence of gas formation, mold growth, or foreign materials
  • pH Determination: Potentiometric measurement of pH value, with acceptance criteria of ±0.5 units from established baseline
  • Specific Gravity: Determination using calibrated hydrometer or pycnometer, with narrow acceptance range based on validated formulation
  • Active Drug Assay: HPLC analysis of this compound content at initial time point and throughout beyond-use period
  • Physical Stability: Centrifugation at 3000 rpm for 15 minutes to assess sedimentation volume and redispersibility
  • Microbiological Testing: Total microbial count with acceptance criteria compliant with USP <795> guidelines for non-sterile preparations

Experimental Workflow & Decision Pathways

The systematic development of this compound formulations requires careful consideration of multiple factors, including intended patient population, stability requirements, and available resources. The following workflow diagram illustrates the key decision points and formulation strategies:

G Start Start: Metronidazole Benzoate Formulation PatientType Patient Population Assessment Start->PatientType Aqueous Aqueous Vehicle Formulation PatientType->Aqueous Standard Pediatric NonAqueous Non-Aqueous Vehicle Formulation PatientType->NonAqueous Palatability Critical SuspendAgent Suspending Agent Selection Aqueous->SuspendAgent NonAqueous->SuspendAgent Xanthan Xanthan Gum System (0.5-1.0% w/v) SuspendAgent->Xanthan General Use Avicel Avicel RC-591 System (1.0-2.0% w/v) SuspendAgent->Avicel Stability Critical Palatability Palatability Enhancement Xanthan->Palatability Avicel->Palatability Sweeteners Sweetening Agents: Stevia, Sucrose Palatability->Sweeteners Flavors Flavoring Agents: Vanilla, Citrus Palatability->Flavors Stability Stability Assessment Protocol Sweeteners->Stability Flavors->Stability Physical Physical Stability Testing Stability->Physical Physical Properties Chemical Chemical Stability Testing Stability->Chemical Chemical Integrity QC Quality Control Evaluation Physical->QC Chemical->QC QC->SuspendAgent Fail - Reformulate End Final Formulation Release QC->End Meets Specifications

Diagram 1: this compound Formulation Development Workflow

This workflow outlines the critical decision points in this compound formulation development, beginning with patient population assessment that determines the vehicle selection. The pathway diverges based on whether palatability concerns outweigh conventional formulation approaches, with non-aqueous vehicles reserved for cases where bitterness presents a significant compliance barrier. Suspending agent selection follows, with xanthan gum suitable for general use while Avicel RC-591 is preferred when crystal growth inhibition is prioritized. The diagram illustrates the parallel processes of palatability enhancement and stability assessment, culminating in comprehensive quality control evaluation before final product release.

Conclusion & Regulatory Considerations

The development of stable, palatable, and therapeutically effective this compound formulations requires careful excipient selection supported by robust stability assessment protocols. The evidence presented demonstrates that suspending agent choice significantly influences physical stability, with Avicel RC-591 particularly effective in inhibiting the anhydrate to monohydrate conversion that drives crystal growth in aqueous suspensions. For palatability enhancement, the transition to non-aqueous vehicle systems represents a substantial advancement over traditional flavor-masking approaches, addressing the fundamental challenge of metronidazole's intense bitterness by limiting drug-taste receptor interaction. The systematic quality assessment of compounded this compound suspensions, incorporating both physical and chemical stability testing, ensures consistent product quality throughout the assigned beyond-use period.

Regulatory considerations for this compound formulations must address compliance with applicable compounding standards, particularly USP <795> for non-sterile preparations. The beyond-use dating should be supported by stability data, with a default period of 90 days for non-aqueous liquids stored at controlled room temperature unless validated stability studies support extension [3]. Formulators should maintain comprehensive documentation of ingredient specifications, compounding procedures, quality control test results, and stability study data to demonstrate product quality and consistency. Particular attention should be paid to excipient compatibility, especially when utilizing novel vehicle systems or taste-masking technologies, with validation of stability-indicating analytical methods that can distinguish the active pharmaceutical ingredient from potential degradation products. Through adherence to these formulation strategies and assessment protocols, researchers and compounding professionals can ensure the consistent production of high-quality this compound suspensions that meet patient needs for both therapeutic efficacy and administration acceptability.

References

Rationale for Sustained-Release Metronidazole Benzoate

Author: Smolecule Technical Support Team. Date: February 2026

Metronidazole benzoate is a prodrug that is hydrolyzed in the liver to release the active drug, metronidazole [1]. The active metronidazole enters microbial cells via passive diffusion and is activated under anaerobic conditions. Its nitro group is reduced by intracellular proteins (e.g., ferredoxin) to form nitro radicals that cause DNA strand breaks and inhibit nucleic acid synthesis, leading to microbial cell death [1] [2].

Developing sustained-release formulations for periodontal pockets addresses key challenges:

  • Short drug residence time: Conventional formulations are rapidly cleared by saliva and gingival crevicular fluid flow.
  • Sub-therapeutic drug levels: Intermittent dosing leads to periods where drug concentration falls below the minimum inhibitory concentration.
  • Poor patient compliance: Sustained-release systems reduce dosing frequency.

The primary goal is to maintain a localized, therapeutic drug concentration over an extended period (days to weeks) directly at the infection site, thereby improving efficacy and patient compliance.

Formulation Methods & Composition

The table below summarizes two primary approaches for developing sustained-release this compound systems, as identified in recent literature.

Table 1: Formulation Strategies for Sustained-Release this compound

Formulation Type Polymer System Solvent System Drug Loading Key Manufacturing Technique Key Excipients & Their Functions
Nanofibers [3] Poly ε-caprolactone (PCL) Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) mixtures (e.g., 70:30 to 90:10 v/v) 5 - 15% w/w (relative to polymer) Electrospinning PCL: Biodegradable, provides sustained-release matrix. Solvents: Govern solution viscosity/conductivity for fiber formation.
Bioadhesive Gel [4] Polymeric Bioadhesive System Ethanol (91.7%) Metronidazole and this compound combined In-situ gelation Ethanol: Solvent. Sorbitan Monostearate (Span 60): Lipophilic surfactant (HLB 4.7) for stabilization.
Bioadhesive Film [4] Polymeric Bioadhesive System Aqueous or Solvent-based Metronidazole and this compound combined Solvent Casting Information on specific film-forming polymers was not detailed in the available search results.

Experimental Protocol: Formulation & Characterization

Protocol 1: Electrospinning of PCL-Metronidazole Benzoate Nanofibers

  • Objective: To fabricate and characterize nanofibers for sustained drug release.
  • Materials: Poly ε-caprolactone (PCL), this compound, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Phosphate Buffer Saline (PBS, pH 7.4).
  • Equipment: Electrospinning apparatus, Syringe pump, High-voltage power supply, Scanning Electron Microscope (SEM), Differential Scanning Calorimeter (DSC), USP dissolution apparatus.

Methodology:

  • Solution Preparation: Prepare a 10.5% w/v solution of PCL in DCM/DMF mixtures with varying ratios (e.g., 90:10, 80:20, 70:30 v/v). Add this compound (5%, 10%, 15% w/w relative to PCL) to the polymer solution and stir until completely dissolved [3].
  • Electrospinning:
    • Load the solution into a syringe fitted with a metal needle.
    • Set a fixed flow rate (e.g., 1.0 mL/h) and apply a high voltage (e.g., 15-20 kV) between the needle and the collector.
    • Maintain a constant tip-to-collector distance (e.g., 15 cm).
    • Collect the nanofibers on a grounded collector drum.
  • Characterization:
    • Morphology & Diameter: Analyze the electrospun nanofibers using SEM. Measure the average fiber diameter from the SEM images [3].
    • Crystallinity & Drug Dispersion: Perform DSC analysis on pure drug, pure PCL, physical mixtures, and nanofibers. A molecular dispersion of the drug in the nanofibers is indicated by a decrease in the crystallinity of PCL and the absence of the drug's melting peak [3].
    • In-Vitro Drug Release:
      • Place a known weight of nanofibers in a vessel containing PBS (pH 7.4) at 37°C, using a USP dissolution apparatus.
      • At predetermined time intervals, withdraw release medium and analyze drug concentration using UV-Vis spectrophotometry or HPLC.
      • Continue the study for at least 19 days to confirm sustained release [3].

The following diagram illustrates the experimental workflow for creating and testing nanofibers:

G A Prepare Polymer Solution B Add Drug (this compound) A->B C Electrospinning Process B->C D Collect Nanofibers C->D E Characterization & Testing D->E F SEM: Morphology E->F G DSC: Crystallinity E->G H In-Vitro Release E->H

Protocol 2: Preparation and Evaluation of Bioadhesive Gel/Film

  • Objective: To prepare and evaluate bioadhesive gel and film formulations for clinical application in periodontitis.
  • Materials: Metronidazole, this compound, Ethanol, Sorbitan Monostearate (Span 60), Blunt needle (e.g., 20 mm length, 0.9 mm diameter) [4].
  • Equipment: Syringe, HPLC system, pH meter.

Methodology:

  • Formulation Preparation:
    • Gel: Combine active ingredients (Metronidazole and this compound) with the lipophilic surfactant (Span 60) in ethanol. The final composition includes 91.7% ethanol [4].
    • Film: Prepare using a solvent casting method, though specific polymer details are not fully available in the searched literature [4].
  • Clinical Application Protocol [4]:
    • Patient Preparation: Perform scaling and root planing (SRP) as the initial baseline treatment.
    • Application:
      • For the gel, load the formulation into a syringe fitted with a blunt needle (0.9 mm diameter). Passively introduce the needle into the periodontal pocket and apply the gel.
      • For the film, place a segment of the film directly into the periodontal pocket.
    • Dosing Regimen: Applications are typically performed on days 1, 7, and 21 post-SRP.
  • Clinical and Analytical Evaluation:
    • Drug Concentration: Collect gingival crevicular fluid (GCF) samples at follow-up visits (e.g., 48 hours post-application). Analyze metronidazole concentration using HPLC. The unit of measurement is µg/mL [4].
    • Clinical Parameters: Monitor probing depth (PD), clinical attachment level (CAL), and bleeding on probing (BP) over time.
    • pH Monitoring: Measure the pH of the GCF before and after treatment.

Key Data and Clinical Outcomes

Table 2: Characterization and Performance Data of Sustained-Release Formulations

Parameter Electrospun Nanofibers [3] Bioadhesive Gel & Film (Clinical Study) [4]
Release Duration Sustained release prolonged to at least 19 days. Drug detected in GCF at 48 hours; not detected at 7 days.
Release Profile Low burst release, followed by sustained release. Not explicitly quantified beyond 48-hour point.
Formulation Effect on Release Release rate affected by solvent ratio (DCM:DMF) and drug concentration. Not directly compared.
Physical Properties Fiber diameter affected by solvent ratio and drug concentration. Gel showed greater adhesiveness with drugs vs. placebo. Film flexibility was adequate for application.
Clinical Efficacy Not tested in the provided study. Significant improvement in clinical parameters (PD, CAL, BP) when combined with SRP vs. SRP alone.

Application Notes for Researchers

  • Formulation Strategy Selection: Nanofibers are suited for ultra-long-term release (over two weeks), while gels and films may be better for shorter-term, clinician-appointed treatments.
  • Critical Process Parameters (for Electrospinning): Solvent composition is crucial. Higher DCM:DMF ratios decrease solution conductivity but increase viscosity and fiber diameter, impacting drug release kinetics [3].
  • Clinical Protocol Considerations: A double-blind study design is recommended. Blinding can be maintained by having the applying clinician and the data statistician unaware of the formulation codes until the clinical stage is complete [4]. Pilot studies are essential to determine the optimal needle gauge and application technique for gels to ensure proper syringeability and placement.
  • Storage and Stability: Preliminary stability data suggests that films (stored at room temperature) and gels (refrigerated) can remain visually intact and stable for at least six months. The absence of water in the film and the antimicrobial nature of the drugs contribute to this stability [4].

Pathways and Workflows in Therapy

The overall therapeutic strategy from formulation to clinical outcome involves a multi-step process, integrating the drug's mechanism of action with the sustained-release technology, as illustrated below:

G A Sustained-Release Formulation (Gel/Film/Nanofiber) applied to pocket B Controlled Release of This compound A->B C Prodrug Hydrolysis to Active Metronidazole B->C D Active Drug Enters Anaerobic Microbes C->D E Nitro Group Reduction Generates Toxic Radicals D->E F Microbial DNA Damage & Cell Death E->F G Reduced Bacterial Load in Periodontal Pocket F->G H Improved Clinical Outcomes (Reduced PD, CAL, BP) G->H

Regulatory and Commercial Considerations

While the search results do not contain specific regulatory data for this compound sustained-release formulations, developers should consider:

  • Safety Profile: Be aware of known adverse effects associated with metronidazole, such as peripheral neuropathy and convulsions at high doses, and the potential for carcinogenicity in animal models [2].
  • Clinical Trial Design: Endpoints should include validated clinical parameters (PD, CAL, BP) and, where possible, direct measurement of local drug concentrations to establish pharmacokinetic-pharmacodynamic relationships [4].

Conclusion

Sustained-release formulations of this compound represent a significant advancement in local drug delivery for periodontitis. Electrospun nanofibers offer a platform for long-term release over weeks, while bioadhesive gels and films provide effective treatment within a clinical management schedule. The choice of polymer system, manufacturing technique, and clinical application protocol directly influences performance and therapeutic success.

References

Comprehensive Application Notes and Protocols: Analytical Method Validation for Metronidazole Benzoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Requirements for Metronidazole Benzoate

This compound (MB) is a bitter-masked derivative of metronidazole extensively used in oral liquid dosage forms, particularly for pediatric and geriatric populations. The chemical designation of MB is 2-(2-methyl-5-nitro-1H-imidazole-1-yl) ethyl benzoate, which serves as a prodrug that hydrolyzes to active metronidazole in vivo. The quality control of MB in pharmaceutical formulations requires precise, accurate, and validated analytical methods to ensure identity, potency, purity, and performance. These methods must effectively separate and quantify MB from its potential impurities, including metronidazole, 2-methyl-5-nitroimidazole, and benzoic acid, which may arise from synthesis or degradation.

The regulatory landscape for pharmaceutical analysis mandates strict adherence to validation guidelines established by the International Council for Harmonisation (ICH), which outline key parameters for method validation including specificity, accuracy, precision, linearity, range, detection limit, quantification limit, robustness, and system suitability. The development of environmentally conscious analytical methods has gained prominence, with recent approaches focusing on reducing toxic solvent consumption and minimizing environmental impact while maintaining analytical performance. This document provides detailed application notes and protocols for the validation of analytical methods for MB, incorporating both UV spectroscopic and HPLC techniques with comprehensive validation data as per ICH guidelines.

Ultraviolet Spectrophotometric Method

Principle and Scope

The UV spectroscopic method provides a simple, cost-effective, and rapid analytical technique for the quantification of this compound in bulk and pharmaceutical formulations without the need for complex sample preparation or expensive instrumentation. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte when measured at a specific wavelength. For MB, the maximum absorbance (λmax) has been determined to be 268 nm using 0.1N HCl as the diluent, which provides a suitable solvent medium for sample preparation and analysis. This method is particularly suitable for routine analysis in quality control laboratories with limited resources, where sophisticated instrumentation like HPLC may not be readily available.

The method has been validated extensively according to ICH guidelines and demonstrates excellent performance characteristics across various validation parameters. It offers the advantage of minimal sample preparation, reduced analysis time, and lower operational costs compared to chromatographic methods while maintaining acceptable accuracy and precision. The scope of this method includes the quantification of MB in bulk drug substances and various pharmaceutical dosage forms, particularly suspensions, which are the most common formulation for this drug due to the bitter taste masking provided by the benzoate esterification.

Detailed Experimental Protocol
2.2.1 Reagents and Equipment
  • Spectrophotometer: Double-beam UV/VIS spectrophotometer (e.g., Shimadzu 1800) with 1 cm matched quartz cells
  • Analytical balance: Digital balance with minimum readability of 0.1 mg
  • Volumetric flasks: Class A glassware of various capacities (25 mL, 50 mL, 100 mL)
  • Micropipettes: Variable volume pipettes covering the range of 1-10 mL
  • Reagents: 0.1N Hydrochloric acid (prepared from concentrated HCl), this compound reference standard
2.2.2 Preparation of Solutions
  • Standard Stock Solution: Accurately weigh 25 mg of MB reference standard and transfer to a 25 mL volumetric flask. Dissolve in and make up to volume with 0.1N HCl to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with 0.1N HCl to obtain a concentration of 50 μg/mL.

  • Sample Solution: For suspension formulations, weigh accurately an amount equivalent to 100 mg of MB and transfer to a 100 mL volumetric flask. Add approximately 20 mL of 0.1N HCl, shake vigorously for 20 minutes, and dilute to volume with the same solvent. Filter through Whatman filter paper No. 41. Pipette 1 mL of the filtrate into a 100 mL volumetric flask and dilute to volume with 0.1N HCl.

2.2.3 Analytical Procedure
  • Set up the UV spectrophotometer and allow it to initialize according to manufacturer instructions.
  • Fill both reference and sample cells with 0.1N HCl (blank) and perform a baseline correction.
  • Scan the standard solution in the range of 200-800 nm to confirm the λmax at 268 nm.
  • Measure the absorbance of the working standard solutions at 268 nm to generate a calibration curve.
  • Measure the absorbance of the prepared sample solution at the same wavelength.
  • Calculate the concentration of MB in the sample using the regression equation obtained from the standard curve.

Table 1: Optical Characteristics and Validation Parameters for UV Spectrophotometric Method

Parameter Result
λmax 268 nm
Beer's Law Range 1-10 μg/mL
Regression Equation y = 0.078x - 0.012
Correlation Coefficient (r²) 0.997
Accuracy (% Recovery) 98.9-99.37%
Intraday Precision (% RSD) <1%
Interday Precision (% RSD) <1%
LOD 0.076 μg/mL
LOQ 0.232 μg/mL
Method Validation

The linearity of the method was evaluated over the concentration range of 1-10 μg/mL, with a correlation coefficient of 0.997, indicating an excellent linear relationship between concentration and absorbance. The precision of the method was assessed through both intraday (repeatability) and interday (intermediate precision) studies, yielding relative standard deviation (RSD) values of less than 1%, which is within the acceptable limits for analytical methods. Accuracy was determined using the standard addition method at concentrations of 4 μg/mL and 5 μg/mL, with recoveries of 99.37% and 98.9%, respectively, demonstrating high accuracy of the method.

The robustness was evaluated by analyzing samples under different temperature conditions (room temperature and 22°C), while ruggedness was assessed by having different analysts perform the analysis using different instruments. Both parameters showed RSD values of less than 2%, indicating the method is robust and rugged. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.076 μg/mL and 0.232 μg/mL, respectively, based on the standard deviation of the response and the slope of the calibration curve.

UV_Workflow Start Start Method Validation Prep Preparation of Standard Stock Solution (1 mg/mL in 0.1N HCl) Start->Prep Working Prepare Working Standards (1-10 μg/mL) Prep->Working Scan Scan Standard Solution (200-800 nm) Working->Scan Lambda Confirm λmax at 268 nm Scan->Lambda Calibration Construct Calibration Curve Lambda->Calibration Sample Prepare Sample Solution Calibration->Sample Measure Measure Absorbance at 268 nm Sample->Measure Calculate Calculate Concentration Measure->Calculate Validate Perform Validation Parameters Calculate->Validate End Method Application Validate->End

Figure 1: Workflow for UV Spectrophotometric Method Development and Validation

High-Performance Liquid Chromatography Methods

HPLC for Assay and Related Substances

Liquid chromatography has emerged as the most versatile and widely used technique for the analysis of pharmaceutical compounds, offering superior separation power, specificity, and sensitivity compared to spectroscopic methods. For this compound, reversed-phase HPLC methods have been developed that enable simultaneous quantification of the active pharmaceutical ingredient and its related impurities, providing a comprehensive approach to quality control. The fundamental separation mechanism involves the partitioning of analytes between a polar mobile phase and a non-polar stationary phase, with retention times influenced by the hydrophobicity of the compounds.

Recent advancements in green analytical chemistry have prompted the development of more environmentally sustainable HPLC methods that reduce the consumption of hazardous solvents and replace them with less toxic alternatives. One such approach utilizes isopropyl alcohol (IPA) and water in the ratio of 20:80 (v/v) as the mobile phase, which offers a more environmentally friendly alternative to traditional acetonitrile-based methods while maintaining excellent chromatographic performance. This method has been demonstrated to effectively separate MB from its potential impurities, including metronidazole, 2-methyl-5-nitroimidazole, and benzoic acid, with high resolution and efficiency.

Detailed HPLC Protocol
3.2.1 Chromatographic Conditions
  • Column: Waters Symmetry C18 (100 mm × 4.6 mm, 3.5 μm) for assay; Zorbax SB C8 (150 mm × 4.6 mm, 3.5 μm) for related substances
  • Mobile Phase: Isopropyl alcohol and water (20:80 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: PDA detector at 315 nm
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Run Time: 5 minutes
3.2.2 Preparation of Solutions
  • Standard Solution: Accurately weigh approximately 25 mg of MB reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a concentration of 500 μg/mL. Further dilute 5 mL of this solution to 50 mL with mobile phase to obtain a working standard concentration of 50 μg/mL.

  • Sample Solution: For suspension formulations, weigh accurately an amount equivalent to 100 mg of MB into a 100 mL volumetric flask. Add about 70 mL of mobile phase, shake vigorously for 20 minutes, and dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter. Pipette 5 mL of the filtrate into a 50 mL volumetric flask and dilute to volume with mobile phase.

  • System Suitability Solution: Prepare a solution containing MB at the target concentration (50 μg/mL) and appropriate levels of known impurities (typically 0.5% of each impurity relative to MB concentration).

3.2.3 Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
  • Inject the system suitability solution to ensure the system meets the required parameters: tailing factor ≤2.0, theoretical plates ≥2000, and RSD for replicate injections ≤2.0%.
  • Perform six replicate injections of the standard solution to establish the precision of the system.
  • Inject the sample solution and record the chromatogram.
  • Calculate the content of MB in the sample using the peak areas relative to the standard.

Table 2: HPLC Validation Parameters for this compound

Validation Parameter Results for MB Results for Impurity A
Linearity Range 75-225 μg/mL 0.055-7.5 μg/mL
Correlation Coefficient (r²) 0.9999 0.9998
LOD 0.02 μg/mL 0.05 μg/mL
LOQ 0.05 μg/mL 0.17 μg/mL
Precision (% RSD) 0.5% 0.8%
Accuracy (% Recovery) 98.6-101.5% 95-105%
Resolution from Impurity A 9.0 -
Forced Degradation Studies

Forced degradation studies are an essential component of method validation, providing evidence of the method's ability to separate degradation products from the main peak. These studies involve subjecting the drug substance to various stress conditions to induce degradation, followed by analysis using the developed method. For MB, forced degradation should be performed under acidic conditions (e.g., 0.1N HCl at 60°C for 1 hour), basic conditions (e.g., 0.1N NaOH at 60°C for 1 hour), oxidative conditions (e.g., 3% H₂O₂ at room temperature for 1 hour), thermal stress (e.g., 105°C for 24 hours), and photolytic stress (e.g., exposure to UV light for 24 hours).

The stability-indicating nature of the method is demonstrated by the clear separation of degradation products from the main MB peak, with no interference in the quantification of the active ingredient. The peak purity of MB should be established using a photodiode array detector, confirming that the main peak is homogeneous and free from co-eluting impurities. The method should be capable of detecting and quantifying all known and unknown impurities at the specified reporting thresholds (typically 0.05% for unknown impurities and 0.1% for known impurities).

HPLC_Validation Start Start HPLC Method Column Select Column: C18 for Assay C8 for Related Substances Start->Column Mobile Prepare Mobile Phase: IPA:Water (20:80 v/v) Column->Mobile Conditions Set Conditions: Flow: 1.0 mL/min Temp: 30°C Detection: 315 nm Mobile->Conditions Standard Prepare Standard Solutions Conditions->Standard Sample Prepare Sample Solutions Conditions->Sample Suitability Perform System Suitability Test Standard->Suitability Sample->Suitability Inject Inject Standards and Samples Suitability->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Quantify Quantify MB and Impurities Detect->Quantify End Data Analysis and Reporting Quantify->End

Figure 2: HPLC Method Development and Validation Workflow

Method Validation Summary

Key Validation Parameters

Method validation provides objective evidence that an analytical method is suitable for its intended purpose and generates results of acceptable quality. The validation of analytical methods for this compound should be conducted following ICH guidelines, with particular emphasis on the parameters summarized in the table below. These parameters collectively ensure that the method produces reliable data that can be trusted for making decisions regarding the quality of pharmaceutical products.

Table 3: Comprehensive Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Procedure | Acceptance Criteria | |--------------------------|---------------|--------------------------| | Specificity | Resolve MB from impurities and excipients | No interference from blank, placebo, or degradation products | | Linearity | Prepare 5-7 concentrations across the range | Correlation coefficient r² ≥ 0.999 | | Accuracy | Spike and recover at 3 levels (80%, 100%, 120%) | Mean recovery 98-102% | | Precision |

  • Repeatability (6 replicates at 100%)
  • Intermediate precision (different days, analysts)
| RSD ≤ 1.0% | | Detection Limit (LOD) | Signal-to-noise ratio 3:1 or standard deviation of response | Typically 0.02-0.08 μg/mL | | Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 or standard deviation of response | Typically 0.05-0.25 μg/mL | | Robustness | Deliberate variations in method parameters | RSD ≤ 2.0% | | Solution Stability | Analyze samples over time at specified conditions | No significant change in 24-48 hours |

System Suitability Testing

System suitability testing is an integral part of chromatographic methods, ensuring that the complete analytical system is functioning properly at the time of analysis. These tests verify that the resolution, reproducibility, and sensitivity of the system are adequate for the intended analysis. For the HPLC method of MB, system suitability should be evaluated before the start of sample analysis by injecting a system suitability solution containing MB and critical impurities at specified concentrations.

The key system suitability parameters include theoretical plate count (≥2000), tailing factor (≤2.0), resolution between MB and the closest eluting impurity (≥2.0), and repeatability of standard injections (RSD ≤ 2.0% for peak areas). These parameters should be monitored throughout the analysis, with predefined acceptance criteria that must be met before proceeding with the quantification of samples. The injection repeatability for both assay and related substances methods should demonstrate RSD values of 0.5% and 0.8%, respectively, as established in validated methods.

Applications in Pharmaceutical Analysis

The validated analytical methods for this compound find extensive applications throughout the pharmaceutical lifecycle, from early development to post-market surveillance. In quality control laboratories, these methods are employed for routine analysis of raw materials, in-process samples, and finished products to ensure compliance with established specifications. The methods have been successfully applied to various pharmaceutical formulations, with suspension being the most common dosage form due to the taste-masking properties of the benzoate ester.

During stability studies, these methods monitor the formation of degradation products and the decrease in assay values over time, enabling the establishment of appropriate shelf lives and storage conditions. The methods have demonstrated that MB content in commercial formulations typically ranges from 98.5% to 101.5% of the labeled claim, well within the acceptable limits of 90-110% specified by most pharmacopoeias. Furthermore, these methods can be adapted for the analysis of biological samples in pharmacokinetic studies, though typically requiring lower detection limits and additional sample clean-up procedures.

The regulatory compliance of these methods makes them suitable for submission to health authorities as part of marketing authorization applications. The comprehensive validation data, including forced degradation studies, provides confidence in the method's ability to accurately quantify MB and monitor its stability throughout the product's shelf life. The methods can also be transferred to contract testing laboratories and manufacturing sites, ensuring consistent quality assessment across different locations.

Conclusion

The application notes and protocols presented in this document provide comprehensive guidance for the validation of analytical methods for this compound in pharmaceutical formulations. Both UV spectroscopic and HPLC methods have been extensively validated according to ICH guidelines and demonstrate excellent performance characteristics. The UV method offers a simple, cost-effective solution for routine quality control in resource-limited settings, while the HPLC method provides superior specificity and sensitivity for the simultaneous quantification of MB and its related impurities.

The incorporation of green chemistry principles in the HPLC method, through the use of isopropyl alcohol instead of more toxic solvents, represents an advancement in environmentally conscious pharmaceutical analysis. The detailed experimental protocols, validation parameters, and acceptance criteria outlined in this document serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of this compound. These validated methods ensure the identity, potency, purity, and quality of MB-containing pharmaceutical products, ultimately contributing to patient safety and therapeutic efficacy.

Metronidazole Benzoate Mucoadhesive Delivery Systems: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes Summary

System Type Polymer Composition Preparation Method Key Findings Reference
Micromatricial Film Chitosan/Poly(ε-caprolactone) Solvent casting, two-layered structure In vivo salivary concentration: 5-15 μg/mL over 6 hours; significant in vitro/in vivo correlation. [1] [2]
Chitosan-based Periofilm Chitosan/Gelatin (3:1 ratio) Solvent casting with glycerol plasticizer Sustained drug release for up to 48 hours; concentrations above MIC; degrades in lysozyme. [3]
Vaginal Film PVA, HPMC K100M, PEG 400 Solvent casting MET release: 65.5% to 92.7% depending on polymer blend; moisture content <10%. [4] [5]
Colon-Targeted Microparticles Chitosan-coated Functionalized Calcium Carbonate Fluidized-bed drug loading & coating Good in vitro particle retention on mucosa; enhanced dispersibility with silica nanoparticles. [6] [7]
Modified Gelatin Film Gelatin-MA/PVA, Gelatin-CA/PVA Solvent evaporation Superior mucoadhesion vs. native gelatin; drug release ~64–71% over 8 hours. [8]

Detailed Experimental Protocols

Protocol: Preparation of Mucoadhesive Films via Solvent Casting

This protocol is adapted from studies on vaginal and periodontal films [4] [3].

  • Primary Materials: Metronidazole (MET) or Metronidazole Benzoate, Polymer(s) (e.g., HPMC, PVA, Chitosan, Gelatin), Plasticizer (e.g., Polyethylene Glycol 400, Glycerol), Solvent (Distilled water, 1% Acetic acid for Chitosan).
  • Equipment: Magnetic stirrer with heating, sonication bath, petri dishes or casting plates, oven, desiccator.

Step-by-Step Procedure:

  • Polymer Solution Preparation:
    • Dissolve the primary polymer (e.g., 2% w/v Chitosan in 1% acetic acid; 2% w/v Gelatin in hot distilled water) using a magnetic stirrer (300 rpm, 50°C) for 1-2 hours until clear.
    • For synthetic polymers like PVA, dissolve in hot water (80-90°C).
  • Plasticizer and Drug Incorporation:
    • Add the plasticizer (e.g., 25% w/w glycerol or 0.5% w/w PEG 400) to the polymer solution and mix thoroughly.
    • Incorporate MET or MET benzoate (e.g., 0.2-0.6% w/w) into the solution and stir until a homogeneous mixture is obtained.
  • Casting and Drying:
    • Pour the final solution (e.g., 24 mL) onto a leveled petri dish.
    • Remove entrapped air bubbles by sonicating the cast solution for 5-10 minutes.
    • Dry at room temperature for 2-3 days, or in an oven at 40°C for faster solvent evaporation.
  • Conditioning and Storage:
    • Condition the dried films in a controlled environment (e.g., 60-65% relative humidity, 23±2°C) for at least 48 hours before characterization.
    • Cut into desired dimensions (e.g., 1x1 cm, 3x1 cm) for testing.
Protocol: Ex Vivo Mucoadhesion Testing

This method evaluates the force required to detach a formulation from mucosal tissue, using a texture analyzer [4] [3].

  • Biological Substrate: Freshly excised sheep vaginal or intestinal mucosa, stored in phosphate-buffered saline (PBS, pH 7.4).
  • Equipment: Texture Analyzer equipped with a 50 N load cell, temperature-controlled chamber.

Step-by-Step Procedure:

  • Sample and Tissue Mounting:
    • Cut the test film or attach microparticles to the upper probe of the texture analyzer using double-sided tape.
    • Secure the mucosal tissue (with mucosa side up) to the base of the texture analyzer platform.
  • Test Parameters:
    • Lower the probe at a speed of 1 mm/s until a predefined contact force (e.g., 0.2 N) is applied to the tissue.
    • Maintain this contact force for a set time (e.g., 60 seconds) to allow for adhesion formation.
  • Tensile Detachment:
    • Retract the probe upward at a constant speed (e.g., 1 mm/s).
    • Record the force-distance curve until the sample completely detaches from the mucosa.
  • Data Analysis:
    • Mucoadhesive Strength (N): The maximum force recorded during detachment.
    • Work of Mucoadhesion (mJ/cm²): Calculate the Area Under the Curve (AUC) of the force-distance graph and normalize it using the formula: Work of Mucoadhesion = AUC / (π * r²), where r is the sample radius [4].
Protocol: In Vitro Drug Release Study

This protocol uses Franz diffusion cells to simulate drug release in a mucosal environment [4] [1].

  • Equipment: Franz diffusion cell apparatus, dialysis membrane (e.g., 12 kDa molecular weight cut-off), UV-Vis spectrophotometer.
  • Receptor Medium: Phosphate buffer (pH 4.5 for vaginal models, pH 6.8-7.4 for oral/periodontal models), maintained at 37±0.5°C with continuous stirring.

Step-by-Step Procedure:

  • Membrane Preparation:
    • Hydrate the dialysis membrane in the receptor medium for at least 30 minutes before use.
  • Assembly:
    • Place the hydrated membrane between the donor and receptor compartments of the Franz cell.
    • Fill the receptor compartment with degassed buffer solution, ensuring no air bubbles are trapped under the membrane.
  • Study Initiation:
    • Place the test formulation (film/microparticles) in the donor compartment.
    • Seal the apparatus to prevent solvent evaporation.
  • Sampling:
    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a fixed volume (e.g., 1 mL) of the receptor medium.
    • Immediately replace with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
  • Analysis:
    • Analyze the concentration of MET in the samples using a UV-Vis spectrophotometer at the λ_max of 320 nm.
    • Calculate the cumulative drug release percentage and plot it against time to generate the release profile.

Characterization Data Summary

Table 1: Physical and Mechanical Properties of Mucoadhesive Films

Formulation Average Thickness (mm) Moisture Content (%) Tensile Strength Elongation at Break (%) Mucoadhesive Strength/Work Reference
PVA/HPMC Vaginal Film (F6) Not specified <10 Decreased with MET loading Decreased with MET loading 0.150 ± 0.061 mJ/cm² (Work) [4]
Chitosan/Gelatin Periofilm Not specified Not specified Good tensile properties Good flexibility Adhesion force measured [3]
Chitosan/PCL Film (1:0.625) Not specified Not specified Best tensile properties in study Best elongation in study Lower than pure chitosan film [1]

Table 2: In Vitro Drug Release Profile

Formulation Cumulative Release (%) Release Duration (hours) Release Kinetics Notes Reference
PVA/HPMC Vaginal Film (F4) 92.7% 8 N/A [4]
PVA/HPMC Vaginal Film (F5) 65.5% 8 N/A [4]
Chitosan/Gelatin Periofilm > MIC 48 Sustained release [3]
Gelatin-MA/PVA Film ~71% 8 Superior to pure Gelatin/PVA (49%) [8]

Workflow and Mechanism Diagrams

Diagram 1: Film Preparation & Characterization Workflow

The following diagram illustrates the key stages of developing and evaluating a mucoadhesive film, from formulation to performance assessment [4] [3]:

film_workflow start Start: Formulation Design p1 Polymer Solution Prep start->p1 p2 Drug & Plasticizer Addition p1->p2 p3 Casting & Drying p2->p3 p4 Physical Characterization p3->p4 p5 Mechanical Testing p4->p5 p6 Mucoadhesion Testing p5->p6 p7 In Vitro Drug Release p6->p7 end Performance Evaluation p7->end

Diagram 2: Mechanism of Mucoadhesion for Modified Polymers

This diagram outlines the enhanced mucoadhesion mechanism of chemically modified polymers like methacrylated gelatin, which form covalent bonds with the mucosal surface [8]:

adhesion_mechanism cluster_legend Key Reaction: Thiol-Michael Addition a1 Polymer Functionalization a2 Application to Mucosa a1->a2 a3 Contact with Mucin Glycoproteins a2->a3 a4 Covalent Bond Formation a3->a4 l1 Modified Polymer (e.g., Gel-MA) a5 Enhanced Adhesion & Retention a4->a5 l2 Mucin (with free thiol groups -SH) l1->l2 Forms covalent bond

Discussion and Research Implications

The data and protocols presented confirm that mucoadhesive delivery systems for this compound are viable strategies for localized drug delivery. The success of these systems hinges on the careful selection of polymers and manufacturing techniques.

  • Polymer Impact: Natural polymers like chitosan and gelatin offer excellent biocompatibility, while synthetic polymers like PVA provide robust mechanical properties. Blending or chemically modifying these polymers (e.g., creating methacryloylated gelatin) can yield materials with superior mucoadhesive strength and controlled release profiles [8] [9] [3].
  • Formulation Strategy: The choice between films and microparticles depends on the target site. Films are ideal for contained pockets (periodontal, vaginal), while multiparticulate systems show great promise for distributing drugs over larger mucosal surfaces in the GI tract [6] [7].
  • Clinical Translation: The documented in vivo efficacy of the chitosan/PCL film, where salivary MET concentrations remained above the MIC for 6 hours, is a strong indicator of the potential for these systems to improve therapeutic outcomes in clinical settings [1] [2].

References

Comprehensive Application Notes and Protocols: Metronidazole Benzoate in Veterinary Medicine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Composition

Metronidazole benzoate represents a critical veterinary formulation of the nitroimidazole class specifically developed to address palatability challenges in animal species, particularly cats. This benzoate ester derivative of metronidazole functions as a prodrug that undergoes hydrolysis to release the active metronidazole base following administration. The molecular structure incorporates a benzoate group that significantly reduces the characteristic bitter taste of pure metronidazole, thereby improving compliance in veterinary patients who often resist medication due to taste aversion [1].

The conversion ratio between this compound and metronidazole base is well-established, with this compound containing approximately 62% metronidazole base by molecular weight [1]. This relationship necessitates dosage adjustments when converting between formulations, requiring a multiplication factor of 1.6 times the metronidazole hydrochloride dose to achieve equivalent therapeutic exposure [1]. This compounded formulation is not commercially available in the United States as an FDA-approved product but is routinely prepared by licensed compounding pharmacies to meet specific veterinary needs [1].

Clinical Applications and Therapeutic Uses

Protozoal Infections

This compound demonstrates significant efficacy against various protozoal infections in companion animals, with particular importance in the management of giardiasis. The drug's antiprotozoal activity stems from its ability to generate cytotoxic intermediates within anaerobic organisms that damage DNA and disrupt replication processes [2]. A pivotal study investigating this compound for feline giardiasis demonstrated complete elimination of Giardia cyst shedding in 26 chronically infected cats when administered at 25 mg/kg orally twice daily for 7 days [3]. The study confirmed 100% efficacy in eliminating cyst shedding throughout the 15-day post-treatment monitoring period using direct immunofluorescence testing, the most sensitive detection method available [3].

Beyond giardiasis, this compound shows clinical utility against other protozoal pathogens including Trichomonas species and Entamoeba infections [1]. The drug's favorable distribution throughout body tissues and fluids, including the gastrointestinal tract, ensures therapeutic concentrations at common sites of protozoal colonization [2]. For refractory giardiasis cases, veterinary practitioners often employ combination therapy utilizing metronidazole alongside fenbendazole to enhance treatment efficacy and reduce the potential for zoonotic transmission [4].

Anaerobic Bacterial Infections

This compound exhibits concentration-dependent bactericidal activity against obligate anaerobic bacteria, making it particularly valuable for infections in hypoxic environments such as abscesses, necrotic tissue, and the gastrointestinal tract [2]. The table below summarizes the primary clinical applications and evidence base for this compound in veterinary medicine:

Table 1: Clinical Applications of this compound in Veterinary Medicine

Application Target Pathogens Evidence Level Clinical Notes
Giardiasis Giardia duodenalis Controlled study (n=26 cats) [3] 100% elimination of cyst shedding at 25 mg/kg PO q12h × 7 days
Anaerobic infections Bacteroides spp., Clostridium spp., Fusobacterium spp. Extensive clinical use [1] [2] First-line for odontogenic infections; penetrates abscesses effectively
Inflammatory bowel disease Not applicable Limited evidence in cats [1] Questionable immunomodulatory effects at clinical doses
Surgical prophylaxis Anaerobic bacteria Clinical guidelines [4] Often combined with aerobic antibacterial coverage

The drug's unique ability to penetrate bone and central nervous system tissues further expands its utility to dental infections, osteomyelitis, and CNS infections caused by susceptible anaerobic pathogens [5]. This compound achieves therapeutic concentrations in abscess cavities and empyema fluids where many other antibiotics fail to reach effective levels, making it particularly valuable for treating established infections with necrotic components [2].

Mechanism of Action

Antibacterial and Antiprotozoal Activity

The therapeutic activity of this compound depends on bioreductive activation within anaerobic microorganisms. The intact prodrug passively diffuses into microbial cells, where in the absence of oxygen, the nitro group (NO₂) undergoes enzymatic reduction by ferredoxin or flavodoxin electron transport proteins [1] [2]. This reduction process generates highly reactive nitroso intermediates and free radicals that covalently bind to DNA, causing strand breaks, loss of DNA helical structure, and impaired nucleic acid synthesis [2]. The cytotoxic metabolites ultimately lead to microbial cell death.

The selective toxicity of this compound toward anaerobic organisms derives from the significantly lower redox potential of anaerobic electron transport proteins compared to aerobic organisms [2]. Aerobic bacteria and mammalian cells lack the reductive activation pathway necessary to generate the cytotoxic metabolites, thereby exhibiting natural resistance to the drug's effects [1]. This selective activation mechanism provides a therapeutic window that can be exploited for targeted antimicrobial therapy.

Diagram: this compound Mechanism of Action

G This compound Mechanism of Action and Metabolic Pathway Prodrug This compound (Prodrug) Hydrolysis Esterase-Mediated Hydrolysis Metronidazole Metronidazole Base Hydrolysis->Metronidazole Active drug release Uptake Passive Diffusion Into Microbial Cell Metronidazole->Uptake Reduction Nitro Group Reduction (Low redox environment) Uptake->Reduction Anaerobic conditions Aerobic Aerobic Environment No Cytotoxic Metabolites Uptake->Aerobic Aerobic conditions Intermediates Cytotoxic Intermediates (Nitroso radicals) Reduction->Intermediates DNABinding DNA Binding and Strand Breakage Intermediates->DNABinding CellDeath Microbial Cell Death DNABinding->CellDeath Prodip Prodip Prodip->Hydrolysis Oral Administration

Immunomodulatory Properties

Metronidazole has been historically credited with anti-inflammatory effects in the gastrointestinal tract, particularly for management of inflammatory bowel disease in companion animals [1]. However, recent evidence suggests that these effects may occur only at dosages substantially higher than those routinely used in clinical practice [1]. The exact mechanism of any potential immunomodulatory activity remains poorly defined, though some researchers propose possible inhibition of cell-mediated immunity or neutrophil function [1].

At standard clinical doses (10-15 mg/kg/day of metronidazole base), the primary therapeutic effect in inflammatory bowel disease likely derives from antibiotic activity against intestinal anaerobic bacteria rather than direct immunomodulation [1]. This distinction is important for clinical decision-making, as it suggests alternative anti-inflammatory medications may be more appropriate for managing immune-mediated enteropathies without an infectious component.

Dosing Protocols and Administration

Species-Specific Dosing Guidelines

The following table summarizes evidence-based dosing recommendations for this compound in companion animals:

Table 2: Dosing Protocols for this compound in Companion Animals

Species Indication Dose (mg/kg) Frequency Duration Evidence Source
Cats Giardiasis 25 q12h 5-7 days Controlled study (n=26) [3] [4]
Cats Anaerobic infections 20-25 q12h 7-14 days Clinical guidelines [4]
Cats Inflammatory bowel disease 20 (equivalent to 12.4 mg/kg base) q24h Chronic Pharmacokinetic data [1]
Dogs Giardiasis 25 (base equivalent) q12h 5-7 days Clinical guidelines [4]
Dogs Anaerobic infections 20-25 (base equivalent) q12h 7-14 days Clinical guidelines [4]

Critical note: this compound contains approximately 62% metronidazole base by weight, requiring appropriate dose adjustments [1]. The standard conversion factor is 1.6 times the metronidazole base dose to calculate the equivalent this compound dose [1].

Administration Procedures
  • Formulation Considerations: this compound is typically compounded as an oral suspension with final concentrations commonly ranging from 16-25 mg/mL [1] [4]. The formulation often utilizes excipients such as Oral-Plus or Ora-Sweet to enhance palatability and stability [1].

  • Administration Technique: Shake liquid formulations thoroughly before administration. Give with food to minimize gastrointestinal upset and improve absorption [6]. The benzoate formulation significantly reduces but does not completely eliminate the bitter taste, so administration directly into the mouth followed by a water chaser or food treat is recommended to ensure complete dosing [1].

  • Storage Requirements: Store compounded suspensions at controlled room temperature (below 86°F/30°C) protected from light [7] [6]. Refrigeration is not typically required, but specific storage instructions from the compounding pharmacy should be followed [6].

Safety and Toxicology Profile

Common Adverse Effects

This compound is generally well-tolerated in both dogs and cats at recommended doses, with cats demonstrating particular tolerance in controlled studies [7] [3]. The most frequently observed adverse effects involve the gastrointestinal system, including nausea, vomiting, diarrhea, and decreased appetite [7] [6]. These effects are typically dose-dependent and may resolve with continued administration or dose reduction [7].

The benzoate formulation offers an additional safety advantage for cats regarding long-term administration. While the this compound form has been associated with Heinz body anemia in cats with chronic use, this is not a concern for short-term therapy (typically 5-14 days for most indications) [5]. This potential hematologic effect must be weighed against the neurotoxicity risk associated with high doses of the base formulation [5].

Neurological Toxicity

The most significant adverse effect of metronidazole and its derivatives is dose-dependent neurotoxicity, which can occur with high doses (>30 mg/kg/day of metronidazole base) or prolonged administration (several months) [5] [1]. The mechanism involves inhibition of the GABA neurotransmitter system in the cerebellar and vestibular regions [1]. Clinical signs include:

  • Vestibular abnormalities: Head tilt, nystagmus, ataxia
  • Cerebellar dysfunction: Intention tremors, hypermetria, lack of coordination
  • Generalized neurological signs: Lethargy, seizures, weakness [5] [1]

In cases of metronidazole neurotoxicity, immediate drug discontinuation is essential. Most animals show spontaneous recovery within 1-2 weeks [5]. Diazepam administration (0.4 mg/kg PO q8h for 3 days) has been shown to significantly reduce recovery time to less than 48 hours by potentially reversing GABAergic inhibition [5].

Contraindications and Precautions
  • Pregnancy and Nursing: this compound is contraindicated in pregnant animals due to teratogenic effects demonstrated in laboratory animals [6] [2]. The drug crosses the placental barrier and is excreted in breast milk, posing risks to developing fetuses and neonates [7].

  • Hepatic Dysfunction: Patients with decreased liver function require dose reduction (typically 15-20 mg/kg q24h for metronidazole base) or alternative therapy due to reduced hepatic clearance and increased risk of toxicity [2].

  • Drug Interactions: Concurrent administration with phenobarbital may reduce metronidazole efficacy through enhanced metabolism, while co-administration with cimetidine may increase metronidazole levels and toxicity risk [5]. Metronidazole may increase cyclosporine blood concentrations, potentially enhancing its toxic effects [5].

Experimental Protocols

In Vitro Susceptibility Testing

Protocol Title: Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria Against this compound

Principle: This broth microdilution method determines the lowest concentration of this compound that inhibits visible growth of anaerobic microorganisms under standardized conditions.

Materials and Reagents:

  • Brucella broth supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and laked sheep blood (5%)
  • This compound stock solution (512 µg/mL in DMSO)
  • Anaerobic chamber (80% N₂, 10% H₂, 10% CO₂)
  • Microdilution trays with 96 wells
  • Reference strains: Bacteroides fragilis (ATCC 25285), Clostridium perfringens (ATCC 13124)

Procedure:

  • Prepare serial two-fold dilutions of this compound in supplemented Brucella broth (256 to 0.125 µg/mL)
  • Standardize inoculum to 1-5 × 10⁵ CFU/mL in supplemented broth
  • Dispense 100 µL of each antibiotic dilution into microdilution wells
  • Add 100 µL of standardized inoculum to each well
  • Include growth control (inoculum without antibiotic) and sterility control (broth only)
  • Incubate trays in anaerobic chamber at 35°C for 48 hours
  • Determine MIC as the lowest concentration showing no visible growth

Interpretation: MIC ≤ 8 µg/mL indicates susceptibility for anaerobes based on CLSI guidelines [2].

In Vivo Efficacy Protocol

Protocol Title: Efficacy Assessment of this compound for Feline Giardiasis

Study Design: Randomized, controlled trial with pre- and post-treatment cyst quantification

Materials:

  • Naturally or experimentally infected cats with confirmed Giardia infection
  • This compound suspension (25 mg/mL)
  • Placebo suspension (excipients only)
  • Direct immunofluorescence assay (Merifluor Cryptosporidium/Giardia)
  • Fecal collection equipment

Diagram: Experimental Workflow for Giardiasis Efficacy Study

G Experimental Workflow for Giardiasis Efficacy Study Screening Animal Screening & Infection Confirmation Randomization Randomization to Treatment Groups Screening->Randomization Treatment Treatment Phase (7 days) Randomization->Treatment FecalCollection Fecal Sample Collection (Days 0, 3, 7, 14, 21) Treatment->FecalCollection IFATesting IFA Testing for Giardia Cysts FecalCollection->IFATesting DataAnalysis Cyst Count Analysis & Statistical Evaluation IFATesting->DataAnalysis Results Efficacy Determination DataAnalysis->Results

Procedural Details:

  • Screening Phase: Confirm chronic Giardia infection through positive IFA testing of at least two fecal samples collected 2-3 days apart
  • Randomization: Assign cats to treatment (this compound 25 mg/kg PO q12h) or control groups using computer-generated sequence
  • Treatment Phase: Administer assigned treatment for 7 days with observation for clinical signs and adverse effects
  • Fecal Monitoring: Collect fecal samples within 1 week pre-treatment and every 2-4 days for 15 days post-treatment
  • Cyst Quantification: Process samples using direct immunofluorescence assay; report cysts per gram of feces
  • Data Analysis: Compare cyst elimination rates between groups using Fisher's exact test; significance set at p < 0.05

Outcome Measures:

  • Primary: Proportion of cats with complete cyst elimination at day 15 post-treatment
  • Secondary: Reduction in cyst counts, clinical improvement, adverse event frequency [3]

Regulatory Status and Compounding Guidelines

FDA Approval Status

This compound currently lacks FDA approval for veterinary use in the United States [1]. The compound is prepared exclusively by compounding pharmacies for specific veterinary patients when there is a demonstrated clinical need that cannot be met by approved products [7]. In contrast, Ayradia (metronidazole oral suspension) holds FDA approval as the first animal medication specifically indicated for Giardia duodenalis infection in dogs and puppies [7].

The regulatory framework for this compound falls under the extra-label drug use provisions of the Animal Medicinal Drug Use Clarification Act (AMDUCA) when prescribed by a veterinarian within a valid veterinarian-client-patient relationship [7] [2]. Importantly, extralabel use of nitroimidazoles is strictly prohibited in food-producing animals in the United States due to carcinogenicity concerns demonstrated in laboratory animals [2].

Compounding Specifications

For compounding this compound oral suspension, the following specifications are recommended:

  • Base Formulation: this compound powder USP grade
  • Vehicle: Oral-Plus or Ora-Sweet at final concentration of 16-25 mg/mL
  • Beyond-Use Date: 6 months when stored in airtight, light-resistant containers at room temperature [7]
  • Quality Control: Physical stability, pH, and uniformity testing for each compounded batch

Compounding is particularly indicated when there is a specific clinical need such as difficulty administering standard tablets, requirement for precise dose titration, or documented allergy to ingredients in approved products [7]. The compounded formulation provides essential clinical flexibility while maintaining therapeutic efficacy for veterinary patients with special requirements.

References

Stability Data of Metronidazole Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes quantitative stability data from recent studies, which is crucial for assigning accurate beyond-use dates (BUDs) to formulations.

Formulation / Vehicle Study Concentration Storage Temperature Stability Duration Key Findings / BUD Recommendation Citation
Metronidazole in PCCA SuspendIt 25 mg/mL & 50 mg/mL 5°C & 25°C 180 days Retained ≥97% initial concentration; physically, chemically, and microbiologically stable. [1]
Metronidazole in Ora-Blend or Simple Syrup 50 mg/mL 5°C & 23°C 93 days No significant change in color, appearance, or pH; stable for 93 days. [2]
Metronidazole Benzoate (Pure Drug) - 37°C in 0.01M HCl 10 hours No detectable hydrolysis in acidic conditions simulating gastric fluid. [3]
This compound (General) - - - No significant hydrolysis in simulated gastric fluid (up to 8 hrs) or simulated intestinal fluid (up to 5 hrs). [4]

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the stability data.

Protocol: Long-Term Stability of Metronidazole Suspensions

This method is adapted from a study that established a 180-day stability period [1].

  • Materials:

    • Metronidazole USP powder
    • PCCA SuspendIt vehicle (a thixotropic, sugar-free suspending agent)
    • Plastic amber prescription bottles
    • UPLC system with C18 column
  • Formulation:

    • Prepare suspensions at target concentrations (e.g., 25 mg/mL and 50 mg/mL).
    • Incorporate sweeteners (e.g., Steviol Glycosides, Acesulfame Potassium) and flavor masks (e.g., Bitter Stop, Banana Crème) to improve palatability, as the base drug is very bitter [5] [1].
  • Storage and Sampling:

    • Store the suspensions in amber plastic bottles at controlled temperatures (e.g., 5°C and 25°C).
    • Collect samples in triplicate initially and at predetermined time points (e.g., 7, 14, 28, 42, 59, 90, 122, and 180 days).
  • Stability-Indicating Assay:

    • Use a validated stability-indicating UPLC method.
    • Mobile Phase: Acetonitrile and 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v).
    • Detection: UV at 271 nm.
    • Criteria: A product is considered stable if it retains ≥90% of the initial drug concentration.
  • Physical and Microbiological Tests:

    • Monitor pH, viscosity, and appearance (color, homogeneity) at each interval.
    • Perform microbiological challenge tests to ensure the formulation resists microbial growth.
Protocol: HPLC Method for this compound and Degradation Products

This method separates this compound from its hydrolysis products (metronidazole and benzoic acid) [3].

  • HPLC Conditions:

    • Column: Waters Symmetry C8, 5 μm, 4.6 mm × 250 mm
    • Mobile Phase: Acetonitrile — 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v)
    • Flow Rate: 2.0 mL/min
    • Detection: UV at 271 nm
    • Injection Volume: 20 μL
    • Analysis Time: ~6 minutes
  • Method Validation:

    • The method is linear from 0.2–800 μg/mL (r=1.0000).
    • It successfully separates this compound (retention time ~5 min) from its potential degradation products.
  • Solubility and Hydrolysis Assessment:

    • Determine solubility in various media (water, 0.01 M HCl, phosphate buffer pH 6.8) using the HPLC method.
    • To assess hydrolysis, incubate the drug in relevant media (e.g., 0.01 M HCl at 37°C) and assay samples over time (e.g., up to 10 hours) to detect the appearance of metronidazole and benzoic acid.

Troubleshooting & FAQ

Q1: Our metronidazole suspension exhibits significant settling and is difficult to re-disperse. How can this be improved?

  • A: This is a physical stability issue. Consider using a thixotropic vehicle like PCCA SuspendIt or Ora-Plus/Ora-Blend. These vehicles form a gel-like structure at rest, which suspends particles and minimizes settling. They become fluid upon shaking, allowing for easy pouring and accurate dosing [1] [2]. Ensure the formulation protocol includes a thorough and standardized shaking step before each test.

Q2: Why is our analytical method failing to separate this compound from its degradation products?

  • A: Verify your HPLC conditions against the published stability-indicating method [3]. Key parameters to check are:
    • Column Type: Ensure you are using a C8 column, as specified.
    • Mobile Phase pH: The use of 0.1% glacial acetic acid is critical for achieving the desired separation. An incorrect pH can lead to poor resolution.
    • System Suitability Test: Always run a standard mixture containing this compound, metronidazole, and benzoic acid to confirm baseline separation before analyzing your stability samples.

Q3: What is the primary stability advantage of using this compound over metronidazole in liquid formulations?

  • A: The primary advantage is palatability. Metronidazole base is extremely bitter, while the benzoate ester is comparatively bland, greatly improving patient acceptance, especially in pediatrics [5] [4]. From a chemical stability perspective, this compound itself has low solubility and shows no significant hydrolysis in acidic environments, making it suitable for oral suspension [3] [4].

Scientific Background & Workflows

The following diagrams illustrate the key degradation pathway and the experimental workflow for stability assessment.

G Start This compound (Ester Prodrug) Condition1 Hydrolytic Environment (e.g., Aqueous Formulation, High pH) Start->Condition1 Primary Path Condition2 Enzymatic Esterases (in vivo) Start->Condition2 In Vivo Path Product1 Metronidazole (Active Metabolite) Condition1->Product1 Product2 Benzoic Acid Condition1->Product2 Condition2->Product1 Condition2->Product2

G Step1 1. Prepare Suspension in Thixotropic Vehicle Step2 2. Package in Amber Plastic Bottles Step1->Step2 Step3 3. Store at Controlled Temperatures (5°C & 25°C) Step2->Step3 Step4 4. Sample at Time Intervals (Days 0, 7, 14, 28...) Step3->Step4 Step5 5. Analyze Samples (UPLC Assay, pH, Viscosity) Step4->Step5 Step6 6. Assess Microbiological Stability Step5->Step6 Step7 7. Determine Beyond-Use Date (Retains ≥90% Potency) Step6->Step7

References

metronidazole benzoate suspension sedimentation control

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Sedimentation & Stability Issues

This section addresses common challenges you may encounter during formulation development.

Problem Possible Cause Solution
Rapid sedimentation & hard cake formation Deflocculated state; particles settle as discrete units due to strong repulsive forces [1]. Promote controlled flocculation. Use electrolytes (e.g., potassium dihydrogen phosphate) or adjust pH to reduce zeta potential, forming loose, easy-to-redisperse flocs [1] [2].
Poor re-dispersibility Formation of a compact sediment (cake) at the bottom of the container [1]. Incorporate a structured vehicle. Use suspending agents like microcrystalline cellulose or sodium carboxymethyl cellulose to create a gel network that inhibits settling [3].
Inconsistent dosing Non-uniform drug distribution caused by fast-settling particles or high viscosity [1]. Optimize viscosity and particle size. Reduce particle size to slow settling and ensure viscosity is low enough for easy pouring but high enough to retard sedimentation [1].
Viscosity loss over time Polymer degradation or instability under certain storage conditions (e.g., high temperature) [2]. Check storage conditions and polymer compatibility. Conduct stability studies under ICH guidelines. Consider more stable polymers or protective excipients [2] [4].

Evaluating Suspending Agents: Performance Data

Selecting the right suspending agent and its optimal concentration is critical. The table below summarizes experimental findings from recent studies.

Suspending Agent Effective Concentration (w/v) Key Performance Findings
Boswellia papyrifera Gum (BPG) 1% - 5% [5] Exhibits pseudoplastic flow (shear-thinning), ideal for suspensions. Suspending capacity is comparable to SCMC and superior to Tragacanth. Viscosity increases with concentration [5].
Parkia biglobosa Mucilage (PBM) 2% [2] Forms well-flocculated, easily re-dispersible suspensions. Shows comparable sedimentation volume and rate to tragacanth and gelatin at 2% concentration [2].
Sodium Carboxymethyl Cellulose (SCMC) 1% - 5% [5] A commonly used synthetic agent used as a standard for comparison. Provides high viscosity and good suspending capacity [5].
Tragacanth Gum (TG) 1% - 5% [5] A natural gum used for comparison. Found to have lower suspending capacity than BPG and SCMC in metronidazole benzoate suspensions [5].
Microcrystalline Cellulose (MCC) with Sodium CMC ~1.3% total (MCC + NaCMC) [3] Used in a simple, stable paediatric metronidazole suspension formula. The formulation showed no significant change in drug content or pH over 180 days at various storage temperatures [3].

Detailed Experimental Protocols

Here are standardized methods for key experiments to evaluate suspension stability.

Protocol 1: Determining Sedimentation Volume and Redispersibility

This is a fundamental test to assess the physical stability of a suspension [2].

  • Objective: To measure the volume of sediment formed over time and the effort required to re-suspend it.
  • Materials: Graduated cylinders (100 mL), stopwatch, rotary shaker.
  • Procedure:
    • Transfer a known volume (e.g., 50 mL or 100 mL) of the uniformly mixed suspension into a graduated cylinder.
    • Allow the cylinder to stand undisturbed at ambient temperature.
    • At predetermined time intervals (e.g., 1, 24, 48 hours, 1 week, 2 weeks), record the volume of the sediment (Vu).
    • Calculate the Sedimentation Volume (F) using the formula: F = Vu / Vo, where Vo is the initial volume of the suspension [2]. An F value close to 1 indicates good stability.
    • After a set period (e.g., 2 weeks), quantify ease of redispersion by placing the cylinder on a rotary shaker and counting the number of complete 360° cycles required to re-form a uniform suspension with no residue [2].
Protocol 2: Assessing Rheological Properties

The flow behavior of a suspension is critical to its pourability and stability.

  • Objective: To characterize the viscosity and flow type (e.g., Newtonian, pseudoplastic) of the suspension.
  • Materials: Rotational rheometer.
  • Procedure:
    • Place a sample of the suspension in the rheometer.
    • Measure the viscosity across a range of shear rates (e.g., from low shear 1 s⁻¹ to high shear 100 s⁻¹).
    • Plot a flow curve (shear stress vs. shear rate).
    • Interpretation: A pseudoplastic (shear-thinning) system, where viscosity decreases with increasing shear rate, is often ideal. It is viscous at rest to prevent settling but becomes thin when shaken or poured [5]. The rheometer can also be used to measure the yield stress, which indicates the minimum force needed to initiate flow [1].
Protocol 3: Investigating Flocculation using Zeta Potential

This helps in understanding the electrostatic stability of the suspension.

  • Objective: To measure the zeta potential of suspended particles and optimize formulation for controlled flocculation.
  • Materials: Zeta potential analyzer (using Electrophoretic Light Scattering).
  • Procedure:
    • Dilute a small sample of the suspension in the appropriate medium.
    • Apply an electric field and measure the mobility of the particles.
    • The instrument calculates the zeta potential.
    • Interpretation: Systems with a large negative or positive zeta potential (typically > ±30 mV) are electrically stable and resist flocculation. Systems with lower zeta potential (closer to 0 mV) are prone to flocculation, which can be desirable for easy redispersion [1].

Stability Testing & Analysis Workflow

For a comprehensive stability study, follow this integrated workflow. The steps below outline the entire process, from formulation to final analysis.

G Start Formulate Suspension Storage Storage under Stability Conditions Start->Storage Eval1 Physical Evaluation Storage->Eval1 Eval2 Chemical Evaluation Storage->Eval2 Analyze Analyze Data Eval1->Analyze Physical Stability Eval2->Analyze Chemical Stability End Confirm Stable Formulation Analyze->End

Stability Study Steps:

  • Formulate Suspension: Prepare batches using the selected suspending agents and concentrations, such as 2% PBM or a combination of MCC with Na-CMC [2] [3].
  • Storage under Stability Conditions: Package suspensions in amber bottles and store at different temperatures: Room Temperature (25°C), Refrigeration (4°C), and Elevated Temperature (40°C) for accelerated testing. The study should span several months (e.g., 180 days) with testing at defined intervals [6] [3].
  • Physical Evaluation: At each interval, test:
    • pH: Check for significant changes.
    • Sedimentation Volume (F) and Ease of Redispersion.
    • Viscosity and rheological properties.
  • Chemical Evaluation: Use a stability-indicating HPLC method to assay drug content and detect degradation products. A suitable method uses a C18 column with isopropyl alcohol and water (20:80 v/v) as the mobile phase, detecting at 315 nm [7].
  • Analyze Data: Compare all data against initial (time-zero) values and predefined acceptance criteria (e.g., less than 10% change in drug content) [3].
  • Confirm Stable Formulation: A formulation that passes all physical and chemical tests throughout the study duration is considered stable.

References

metronidazole benzoate viscosity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary goal of viscosity optimization in metronidazole benzoate suspensions? The primary goal is to achieve a suspension that is physically stable yet easily pourable and redispersible. An optimal viscosity slows the sedimentation rate of drug particles, minimizes compaction of the sediment (which prevents caking), and ensures easy redispersion with minimal shaking, while still allowing for accurate pouring and dosing [1] [2].

  • Which suspending agents are most effective for this compound? Research has shown effectiveness for both synthetic and natural agents:

    • PCCA SuspendIt: A contemporary, thixotropic vehicle specifically designed for compounded oral suspensions. It forms a gel at rest to prevent settling and becomes fluid when shaken [1].
    • Polyvinylpyrrolidone (PVP) and Poloxamer: These polymers are used as stabilizers in nanosuspensions and can contribute to viscosity and physical stability [3].
    • Natural Polymers: Studies have found that Parkia biglobosa mucilage (PBM), gelatin, and tragacanth are all viable suspending agents. A 2% w/v concentration of PBM was found to produce a well-flocculated, easily redispersible suspension with good sedimentation volume [2].
  • How can I improve the palatability of a bitter metronidazole suspension? The extreme bitterness of metronidazole is a common challenge. While sweeteners and flavorings can help, a more effective strategy is to use a non-aqueous vehicle. The oil in such a vehicle can coat the drug particles, acting as a barrier between the bitter drug and the patient's taste bud receptors [4].

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Rapid Sedimentation & Caking Suspending medium viscosity too low; insufficient concentration of suspending agent; deflocculated system. Increase concentration of suspending agent (e.g., to 2% w/v); incorporate a flocculating agent; use a thixotropic vehicle that gels at rest [1] [2].
Poor Redispersion Formation of a hard, compacted sediment (cake); insufficient flocculation. Optimize formulation to create a flocculated structure; ensure the suspending agent has good yield value to support particles; confirm sedimentation volume is close to 1.0 [2].
Extremely High Viscosity, Poor Pourability Concentration of suspending agent is too high; inappropriate polymer choice. Titrate and reduce the amount of suspending agent; select an agent with thixotropic (shear-thinning) properties [1].
Bitterness & Poor Palatability Drug particles interacting with taste receptors; use of an aqueous vehicle that dissolves the drug on the tongue. Reformulate using a non-aqueous vehicle; incorporate effective bitter-masking agents like stevia or commercial flavor masking systems [4].

Experimental Data & Protocols

The following data and detailed protocols from published studies can serve as a reference for your own formulation development.

Stability of Metronidazole in Different Vehicles

This table summarizes stability data from a study on metronidazole (as the pure drug, not the benzoate) in two common compounding vehicles, demonstrating that a 180-day beyond-use date is achievable under proper conditions [1].

Formulation Storage Temperature Beyond-Use Date (BUD) Key Stability Findings
Metronidazole 50 mg/mL in PCCA SuspendIt [1] 5°C & 25°C 180 days Concentration remained ≥97% of initial claim; no significant pH or viscosity change; no microbial growth.
Metronidazole 50 mg/mL in Ora-Blend or Simple Syrup [5] 5°C & 23°C 93 days No change in color/appearance; pH change <0.20 units.
Performance of Different Suspending Agents

This table compares the functional properties of various suspending agents used in this compound suspensions, providing a basis for selection [2].

Suspending Agent Effective Concentration Sedimentation Volume Ease of Redispersion Key Characteristics
Parkia biglobosa Mucilage (PBM) [2] 2.0% w/v High (Comparable to others) Easy (Excellent after 2 weeks) Natural polymer; produces smooth, elegant suspensions.
Tragacanth [2] 2.0% w/v High Easy (Excellent after 2 weeks) Traditional natural gum.
Gelatin [2] 2.0% w/v High Easy (Excellent after 2 weeks) Traditional natural polymer.
PCCA SuspendIt [1] q.s. to volume Not Specified Very Easy (Thixotropic) Sugar-free, gluten-free; designed for compounding.

Detailed Experimental Protocols

Protocol: Formulating a this compound Suspension with Natural Mucilage

This protocol is adapted from a study evaluating Parkia biglobosa mucilage (PBM) as a suspending agent [2].

Workflow Diagram

start Start Formulation step1 1. Weigh and Triturate Weigh suspending agent (e.g., 3g of 2% PBM) and this compound (2g). Triturate in a mortar. start->step1 step2 2. Create Smooth Paste Add 20mL of purified water gradually while triturating. step1->step2 step3 3. Add Additives Gradually add solutions of: - Sodium citrate (0.33% w/v) - Benzoic acid (0.13% w/v) - Sodium lauryl sulfate (0.67% w/v) step2->step3 step4 4. Transfer and Make Up Volume Transfer slurry to a calibrated amber bottle. Make up to final volume (e.g., 150mL) with purified water. step3->step4 step5 5. Final Mixing Shake vigorously for 2 minutes to ensure uniform dispersion. step4->step5 eval Evaluate Formulation (Sedimentation, Viscosity, Redispersion) step5->eval

Materials:

  • This compound powder [2]
  • Suspending agent (e.g., PBM, tragacanth, gelatin) [2]
  • Sodium citrate, Benzoic acid, Sodium lauryl sulfate [2]
  • Purified water
  • Amber colored bottles, mortar, and pestle [2]

Procedure:

  • Weighing: Accurately weigh the required quantities of this compound and the suspending agent.
  • Trituration: Place the suspending agent in a mortar and triturate. Add the this compound powder using the geometric dilution technique (doubling-up method) to ensure uniform mixing [2].
  • Paste Formation: Gradually add approximately 20 mL of purified water while triturating to form a smooth, lump-free paste [2].
  • Additives: Gradually add solutions of the other ingredients (sodium citrate, benzoic acid, sodium lauryl sulfate) to the paste while stirring continuously [2].
  • Final Volume Transfer: Transfer the slurry to a pre-calibrated amber bottle. Rinse the mortar with small amounts of purified water and add the rinsings to the bottle. Finally, make up to the exact volume with purified water [2].
  • Homogenization: Securely close the bottle and shake it vigorously for at least 2 minutes to achieve a homogeneous suspension [2].
Protocol: Evaluating Suspension Physical Stability

This protocol outlines key tests for assessing the quality of your optimized suspension.

Workflow Diagram

start Start Evaluation test1 Sedimentation Volume (F) Measure volume of sediment (Vu) over time in a graduated cylinder. F = Vu / Vo (Initial volume) start->test1 test2 Ease of Redispersion After sediment forms, use a rotary shaker. Count the number of 360° cycles to fully redisperse. test1->test2 test3 Flow Rate (Pourability) Time how long 10mL of suspension takes to pass through a 10mL pipette. Flow Rate = Volume / Time test2->test3 test4 pH and Viscosity Monitoring Measure pH with a meter. Measure viscosity with a viscometer (e.g., rotational). test3->test4 analysis Analyze Data test4->analysis

Key Parameters to Measure:

  • Sedimentation Volume (F): Pour 50-100 mL of the suspension into a graduated cylinder. Record the initial volume (Vo). Let it stand undisturbed and record the volume of the sediment (Vu) at set time intervals. Calculate F = Vu/Vo. A value of 1.0 is ideal, indicating no sedimentation. Values close to 1.0 indicate a flocculated, easy-to-redisperse suspension [2].
  • Ease of Redispersion: After allowing the suspension to settle (e.g., for 2 weeks), place the cylinder on a rotary shaker. Count the number of complete 360° cycles required to fully redisperse the sediment with no particles clinging to the bottom. Fewer cycles indicate better redispersibility [2].
  • Flow Rate (Pourability): This assesses viscosity subjectively. Use a pipette to measure the time (in seconds) it takes for 10 mL of the suspension to flow out. Calculate the flow rate as Volume/Time. This helps ensure the formulation is not too thick for practical use [2].
  • pH and Viscosity: Monitor the pH of the suspension with a calibrated pH meter. Measure viscosity using a suitable viscometer (e.g., rotational) under defined shear conditions. Track these parameters over time to detect changes [1].

References

metronidazole benzoate neurotoxicity risk factors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms and Risk Factors of Neurotoxicity

While the exact mechanism is not fully understood, research points to several key processes and risk factors. The following table summarizes the primary risk factors based on current knowledge.

Risk Factor Description & Mechanism Supporting Evidence
High Dosage & Chronic Use [1] [2] Toxicity is dose-related. High doses (>60 mg/kg/day in animals) can cause cerebellovestibular signs. Cumulative dose over time also increases risk. In cats, doses ≥58 mg/kg/day cause ataxia; in dogs, >60 mg/kg/day is linked to neurotoxicity [1].
GABA Inhibition [1] [2] Metronidazole may inhibit the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, leading to neuronal excitation. Diazepam (a GABA facilitator) speeds recovery in dogs with toxicosis, supporting this mechanism [2].
Genotoxicity & DNA Damage [1] [3] The drug's nitro group forms unstable intermediates that bind to and disrupt DNA, not only in pathogens but also in host cells like lymphocytes. COMET assays in cats confirm DNA disruption in PBMCs after 7 days of therapy; damage is reversible after discontinuation [1] [3].
Hepatic Impairment [1] [4] As the drug is primarily metabolized by the liver, reduced liver function can lead to drug accumulation and increased toxicity risk. Product information advises caution in patients with severe liver disease [4]. Elderly patients with age-related liver issues may also need dose adjustments [4].
Concurrent Medical Conditions [4] Pre-existing neurological disorders may be exacerbated by metronidazole therapy. Use with caution in patients with a history of seizures, peripheral neuropathy, or other brain diseases [4].

The following diagram illustrates the hypothesized primary pathway leading to metronidazole-induced neurotoxicity:

G Start Metronidazole Administration A High Dose or Prolonged Use Start->A B Distribution to CNS A->B C Production of Nitroso Free Radicals B->C D Inhibition of GABA Neurotransmission C->D E Clinical Signs of Neurotoxicity: - Ataxia - Nystagmus - Head tilt - Seizures - Obtundation D->E

Experimental & Preclinical Evidence

For researchers, understanding the experimental models and assessments used to study this toxicity is crucial. The primary evidence comes from veterinary medicine and in vitro studies.

  • Pharmacokinetics and Genotoxicity in a Feline Model [3]: A single-dose study in cats evaluated the pharmacokinetics of metronidazole from the benzoate formulation and its genotoxic potential.

    • Protocol Summary: Cats received a single oral dose of 20 mg/kg of metronidazole benzoate. Plasma samples were collected over 24 hours for pharmacokinetic analysis using High-Performance Liquid Chromatography (HPLC). Genotoxicity was assessed in vivo in peripheral blood mononuclear cells (PBMCs) collected before, during, and after 7 days of oral dosing using the COMET assay to detect DNA strand breaks [3].
    • Key Findings: The study found variable oral absorption (mean 65%) and a terminal half-life of about 5 hours. Most significantly, genotoxicity was detected in PBMCs after 7 days of treatment but was reversible, resolving within 6 days of discontinuing the drug [3].
  • Management of Neurological Sequelae [2]: An observational study in dogs with metronidazole toxicosis compared recovery times with and without diazepam treatment.

    • Protocol Summary: Dogs presenting with neurologic signs (ataxia, nystagmus, seizures) after metronidazole overdose were treated with either supportive care alone or supportive care plus diazepam. The diazepam regimen was an initial IV bolus followed by oral administration three times daily for three days [2].
    • Key Findings: Recovery was significantly faster in the diazepam group (average 38 hours) compared to the supportive care-only group (average 11.6 days). This supports the role of GABAergic modulation in the toxicosis and a potential management strategy [2]. Note: This approach is used in veterinary medicine, and its applicability to humans requires clinical evaluation.

The workflow for assessing genotoxicity, a key component of metronidazole's mechanism, can be summarized as follows:

G Start In Vivo Genotoxicity Assessment (COMET Assay) A Administer Metronidazole (20 mg/kg benzoate orally) Start->A B Collect PBMC Samples (Pre-dose, Day 7 of therapy, Post-therapy) A->B C Perform COMET Assay (Detects DNA strand breaks) B->C D Analyze Data for Genotoxicity C->D E Result: Genotoxicity detected in PBMCs at Day 7 D->E F Follow-up: Genotoxicity resolved 6 days post-therapy E->F

Summary for Researchers

  • Primary Risk Factors: The most significant risk factor is exceeding recommended dosage thresholds. The underlying mechanisms are strongly linked to GABA inhibition and the generation of DNA-damaging free radicals [1] [2] [3].
  • Experimental Evidence: Preclinical models (particularly in cats and dogs) provide the most direct evidence of neurotoxicity and its management. The COMET assay is a validated method for detecting metronidazole-induced genotoxicity in research settings [3] [2].
  • Critical Knowledge Gap: A direct, causal mechanism for neurotoxicity in humans remains unidentified and is an active area of research [2].

References

metronidazole benzoate forced degradation studies

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts & Key Degradation Pathways

  • Primary Stress Factors: Metronidazole benzoate is most sensitive to photolytic stress [1] [2]. It is comparatively more stable under thermal stress, with temperatures below 50°C showing minimal impact on stability [1].
  • Major Photodegradant: The primary photodegradation product in aqueous solutions is N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide [2]. This compound forms via a molecular rearrangement when metronidazole is exposed to light, particularly UV irradiation [2].
  • Analytical Challenge: A critical issue is that this major photodegradant cannot be detected at the wavelengths (315/319 nm) prescribed in many current compendial methods (e.g., EP, USP, JP) [2]. This can lead to a significant underestimation of degradation during photostability studies.

Experimental Protocols & Conditions

Here are detailed methodologies for conducting forced degradation studies, based on published research.

Protocol 1: Photolytic Degradation Study

This protocol is adapted from a study that identified the major photodegradant [2].

  • Sample Preparation: Prepare an aqueous solution of this compound at a concentration of 0.2 mg/mL.
  • Stress Conditions: Expose the sample solution to a light source providing 5000 lx of illumination (e.g., in a stability chamber) at 25°C for up to 30 days.
  • Analysis: Use LC-PDA-MS for identification and quantification. The study found that detection at 230 nm is necessary to see the major photodegradant, which is missed at 315 nm [2].
Protocol 2: Thermal Degradation in Solid State

This protocol is based on a thesis investigating photothermal stability [1].

  • Sample Preparation: Use this compound in its solid powder form.
  • Stress Conditions: Expose the powder to direct sunlight (for photothermal effect) and store at controlled temperatures (e.g., 50°C and higher).
  • Analysis: Thin Layer Chromatography (TLC) was found to be a reliable, inexpensive method for qualitative analysis. Spectrophotometry and HPLC can be used to determine potency and quantify decomposition products [1].
Protocol 3: Stability in Suspension Formulations

This protocol synthesizes information from multiple stability studies on suspensions [3] [4].

  • Sample Preparation: Compound this compound suspensions at common concentrations (e.g., 25 mg/mL or 50 mg/mL) in a suitable vehicle like SyrSpend SF or PCCA SuspendIt. Package them in amber plastic prescription bottles to protect from light.
  • Stress Conditions: Store the samples under long-term conditions: 25°C/60% relative humidity (ambient) and 2-8°C (refrigerated). Stability can be monitored for up to 180 days, and even up to 360 days for some formulations [3] [4].
  • Analysis: Monitor physical stability (color, appearance, pH, viscosity) and chemical stability using a stability-indicating HPLC assay. A product is considered stable if it retains ≥90% of the initial drug concentration [4].

Summary of Quantitative Degradation Data

The table below consolidates key quantitative findings from various studies.

Stress Condition Key Quantitative Findings Experimental Context Source
Light Exposure Formation of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide identified as major degradant. Aqueous solution (0.2 mg/mL) exposed to 5000 lx for 30 days. [2]
Thermal Stability Stable at temperatures <50°C; degradation increases above this threshold. Solid powder form. [1]
Acidic/Basic Hydrolysis Hydrolysis increases photodecomposition rate; more stable in acidic medium than basic. Solid form subjected to hydrolysis before photostability testing. [1]
Long-Term Stability (Suspension) >90% potency retained for 180 days at both 5°C and 25°C when protected from light. 25 mg/mL and 50 mg/mL suspensions in PCCA SuspendIt. [4]
Long-Term Stability (Suspension) 90-110% potency retained for 360 days at 25°C/60% RH; shelf life extendable to 716 days under refrigeration. Suspension in SyrSpend SF system. [3]

Troubleshooting Common Experimental Issues

  • Problem: Incomplete degradation profile or a mass imbalance during analysis.

    • Solution: Ensure you are monitoring at 230 nm in addition to 315 nm to detect the major photodegradant that standard methods miss [2]. Always use a stability-indicating method validated through forced degradation studies [4] [5].
  • Problem: Low degradation yield in photostability studies.

    • Solution: Verify that your sample is in a solution state, as degradation is more pronounced in solution than in the solid state [1] [2]. Ensure the light source provides adequate energy (e.g., 5000 lx) [2].
  • Problem: Instability of suspension formulations during storage.

    • Solution: Use amber containers to protect from light. For extemporaneously compounded suspensions, use appropriate thixotropic vehicles and establish a Beyond-Use Date (BUD) based on stability data, such as 180 days at room temperature for stable formulations [3] [4].

Workflow Diagram for Forced Degradation Studies

The following diagram outlines a logical workflow for planning and executing a forced degradation study, integrating the key considerations discussed above.

fd_workflow Start Start Forced Degradation Study Plan Plan Stress Conditions • Photolysis • Heat (≥50°C) • Acid/Base Hydrolysis Start->Plan Prep Prepare Samples • Solid Powder • Solution (0.2 mg/mL) • Formulated Suspension Plan->Prep Stress Apply Stress Prep->Stress Analyze Analyze Samples • HPLC-PDA (230 nm & 315 nm) • LC-MS for ID • TLC for screening Stress->Analyze Review Review & Interpret Data • Identify major degradants • Check mass balance • Compare to controls Analyze->Review

References

Purification Methods & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes and compares two key preparation methods for metronidazole benzoate, highlighting the advantages of a modern approach over a traditional one.

Aspect Traditional Pyridine-Based Method Modern Tributylamine-Based Method
Solvent System Pyridine, or mixtures with toluene/acetone [1] Tributylamine (TBA), or TBA binary/ternary systems with toluene/acetone [2] [1]
Esterification Temperature 10°C - 25°C [1] 50°C - 70°C [2] [1]
Typical Yield ~86% [1] >93% [1]
Key Impurities Not specified, but reported as higher [1] Controlled; final product assay >99.8% [1]
Safety & Environmental Impact Pyridine is highly toxic, has an unpleasant odor, and is a environmental pollutant [1] Tributylamine is less toxic, has a better production environment, and can be recycled, reducing cost and waste [1]
Primary Challenges Low yield, high impurity, severe toxicity, bad smell [1] Requires cooling for crystallization and a decolorizing step [1]

Frequently Asked Questions (FAQ)

Q1: What are the most critical parameters to control during the esterification reaction to maximize yield and purity? The key parameters are:

  • Solvent Choice: Using Tributylamine (TBA) instead of pyridine is critical for higher yield and purity [1].
  • Reaction Temperature: Maintain the esterification reaction between 50°C and 70°C [2] [1].
  • Molar Ratio: Use a slight excess of benzoyl chloride, with a metronidazole to benzoyl chloride molar ratio of 1:1.05 to 1:1.15 [1].
  • Reaction Time: Allow the reaction to proceed for 2 to 6 hours under stirring and insulation [1].

Q2: My final product has a low yield. What could be the cause? Low yield in the TBA method can be attributed to:

  • Insufficient Reaction Temperature: Conducting the reaction below the recommended 50°C - 70°C range can lead to incomplete conversion [1].
  • Incorrect Solvent Volume: The volume of the solvent should be 4-10 L per kg of metronidazole raw material [1]. Using less can hinder reaction efficiency.
  • Inadequate Cooling during Crystallization: The organic phase must be cooled to 0°C - 10°C to ensure maximum crystallization of the crude product [1].

Q3: How can I improve the color and purity of the final crystalline product? A decolorization step is highly effective:

  • Dissolve the crude this compound in a warm (80°C) ethanol-in-water solvent (40%-60% ethanol by volume) [1].
  • Add 2%-6% (w/w) of activated carbon relative to the crude product weight [1].
  • Stir the mixture while maintaining the temperature for about an hour, then perform hot filtration to remove the carbon before recrystallization [1].

Q4: My this compound suspension shows changes in particle size and physical stability over time. Why? this compound can form a monohydrate. The anhydrous form is thermodynamically unstable in water below 38°C and will convert to a monohydrate, which can cause a drastic increase in particle size and lead to physical instability in suspensions. This is a solubility-driven phenomenon and not a change in thermodynamic activity at body temperature [3].

Detailed Experimental Protocol: Tributylamine-Toluene Method

Here is a step-by-step protocol based on the high-yielding Tributylamine-Toluene binary system method [1].

Step 1: Esterification Reaction

  • Charge: Sequentially add 17.00 g of metronidazole, 80 mL of tributylamine, and 90 mL of toluene into a 250 mL four-neck flask equipped with a stirrer and thermometer.
  • Dissolve: Heat the mixture to 115°C with stirring and maintain for 30 minutes to ensure complete dissolution.
  • React: Cool the solution to 70°C. Then, slowly add (dropwise) 16.06 g of benzoyl chloride.
  • Maintain: Insulate the reaction mixture and stir at 70°C for 2 hours to complete the esterification.

Step 2: Isolation of Crude Product

  • Quench & Dissolve: After the reaction, cool the mixture slightly. While stirring, add a quantity of pre-cooled distilled water (0°C - 10°C). The water will dissolve the solid tributylamine hydrochloride by-product.
  • Separate: Allow the mixture to stand undisturbed to achieve liquid separation. Separate the upper organic phase (which contains the product) from the lower aqueous phase.
  • Crystallize: Transfer the organic phase to a clean flask and cool it to 0°C - 10°C to crystallize the crude this compound.
  • Filter: Isolate the solid crystals via filtration or suction filtration.
  • Recycle (Optional): Add alkali to the separated aqueous phase to regenerate tributylamine, which can be extracted and reused [1].

Step 3: Recrystallization & Decolorization

  • Dissolve: Transfer the crude product to a flask and add 120 mL of an ethanol-water mixture (volumn concentration of ethanol should be 40%-60%). Heat to 80°C to dissolve the solid completely.
  • Decolorize: Add 0.6 g of activated carbon to the hot solution. Maintain the temperature at 80°C with stirring for 1 hour.
  • Filter: Perform hot filtration to remove the activated carbon.
  • Recrystallize: Cool the clear filtrate to 0°C and maintain for at least 30 minutes to allow complete crystallization.
  • Final Isolation: Collect the crystals via suction filtration, wash with a small amount of cold solvent, and dry at 50°C - 75°C until a constant weight is achieved [1].

The workflow below summarizes the core purification process.

G Start Crude Reaction Mixture A Add Cooled Water (0°C - 10°C) Start->A B Dissolve Tributylamine Hydrochloride Salt A->B C Phase Separation B->C D Collect Organic Phase (Contains Product) C->D E Cool to 0°C - 10°C (Crystallization) D->E F Suction Filtration E->F G Crude this compound F->G

Analytical Techniques for Quality Control

To confirm the success of your purification, consider these analytical methods:

  • HPLC for Purity: A validated RP-HPLC method using a CN-RP column with a mobile phase of acetonitrile and 0.1% octanesulfonic acid sodium salt can separate and quantify this compound and its related impurities (metronidazole, 2-methyl-5-nitroimidazole, benzoic acid) [4].
  • GC-FID as an Alternative: A Capillary Gas Chromatography with Flame Ionization Detector (CGC-FID) method has also been developed for quantifying this compound, which is noted for being eco-friendly [5].

References

Stability of Metronidazole Benzoate in Compounded Suspension

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key stability findings from a study that investigated Metronidazole Benzoate suspended in SyrSpend SF, packaged in amber plastic prescription bottles and stored protected from light [1] [2] [3].

Storage Condition Temperature Stability Duration Key Findings
Refrigerated 2°C to 8°C 2 years [2] [3] Potency remained within 90%-110% of the initial concentration [1] [3].
Ambient 25°C / 60% Relative Humidity 1 year [1] [4] [3] Potency remained within 90%-110% of the initial concentration; recovery exceeded 110% at the 360-day mark in one analysis [2].
Accelerated 55°C Reduced Stability [2] Significant instability was observed, indicating the product is sensitive to high temperatures [2].

Critical Storage Factors: The study identified that solvent loss due to evaporation and permeation through the plastic container is a critical factor affecting stability, particularly at higher temperatures and in drier environments. The use of impervious containers like glass is recommended to mitigate this effect [2].

Experimental Protocol for Stability Assessment

The stability data in the table above was generated using a validated methodology. Here is a detailed breakdown of the experimental protocol for your reference [1] [3].

  • 1. Sample Preparation: this compound suspension was prepared in the SyrSpend SF One-Step Suspension system. The studied samples were packaged in 60-mL amber plastic prescription bottles [1] [3].
  • 2. Storage Conditions: Samples were stored under controlled environmental conditions for 360 days. The key conditions tested were refrigerated (2°C to 8°C) and ambient (25°C / 60% relative humidity), protected from light [1] [3].
  • 3. Stability Assessment: Stability was evaluated based on three primary parameters at predefined time intervals [1] [3]:
    • Physical Stability: Retention of the initial color and appearance (an opaque suspension).
    • pH: Measurement of the suspension's pH, which remained in an acceptable range (4.43 to 4.53).
    • Chemical Potency: Recovery of this compound, assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
  • 4. Analytical Method: An HPLC assay method was validated for its specificity and stability-indicating characteristics through a forced-degradation study. This means the method was proven to accurately measure this compound even in the presence of its degradation products [1] [2] [3].
  • 5. Data Analysis: The rates of change in potency were determined assuming first-order kinetics. The time for the potency to remain within 90% to 110% of the initial concentration was calculated [1] [3].

This experimental workflow is illustrated below:

Important Handling & Safety Information

For the safety of researchers and the integrity of experiments, please adhere to the following guidelines based on the Material Safety Data Sheet and other sources [5] [6]:

  • Personal Protection: Wear safety goggles, protective gloves, and impervious clothing. Avoid inhalation and contact with skin or eyes. Use only in areas with appropriate exhaust ventilation [5].
  • Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [5]. The recommended storage temperature for the powder is -20°C for 3-year stability or 4°C for 2-year stability [5].
  • Incompatibilities: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents [5].

Frequently Asked Questions

What is the estimated shelf life of a this compound suspension in SyrSpend SF? Based on the specific study cited, the shelf life is estimated to be 1 year at 25°C/60% RH and can be extended to 2 years when stored under refrigeration (2°C to 8°C) [2] [3].

What role does HPLC play in stability studies? HPLC is used as a stability-indicating method. It is validated to monitor both the degradation of this compound and the formation of impurities or degradation products, providing a precise measure of chemical stability over time [2].

Is this compound considered a hazardous substance? According to the MSDS from AbMole Bioscience, this compound is not classified as a hazardous substance or mixture. However, standard laboratory precautions should always be followed [5].

References

metronidazole benzoate taste masking techniques

Author: Smolecule Technical Support Team. Date: February 2026

Taste-Masking Technologies at a Glance

No single technology is universally superior; the choice depends on your target dosage form, required drug loading, and performance criteria. The table below summarizes the primary physical and chemical taste-masking strategies applicable to bitter drugs like metronidazole.

Technology Mechanism Common Materials/Formats Key Advantages Key Challenges
Polymer Coating & Film Barriers [1] [2] Creates a physical barrier that prevents API release in the mouth (pH-dependent or insoluble). Eudragit polymers (e.g., MMA-DEAEMA copolymers), ethyl cellulose, carnauba wax, stearic acid [1] [3]. Well-established, suitable for high-drug-load and ODT formulations [1]. Risk of altering drug release profile; long processing times for fine particles [1].
Microencapsulation [1] [2] Encapsulates API particles within a coating matrix. Lipids (e.g., glycerol monostearate), surfactants, insoluble polymers [1]. Effective for moisture-sensitive APIs; no solvents needed in melt-congealing [1]. Requires precise control over particle size and coating thickness [4].
Lipid-Based Systems [1] [5] Uses lipids to trap the drug, preventing contact with taste buds. Stearic acid, glycerol monostearate, Medium-Chain Triglycerides (MCTs) in emulsions [1]. Excellent moisture protection; effective for liquid dosage forms via W/O emulsions [1]. May impact drug bioavailability; stability of emulsion over shelf-life [1].
Complexation [1] [6] Forms inclusion complexes or uses ion-exchange to trap bitter molecules. Cyclodextrins, ion-exchange resins [1] [6]. Can be effective in liquid formulations [1]. Limited capacity for high-dose drugs; potential for complex dissociation in the mouth [7].
Flavor & Sweetener Addition [6] [8] Masks bitterness by overpowering or competing with the taste. Sweeteners (sucrose, sorbitol, xylitol), flavors (banana, lemon, orange, strawberry) [6] [8]. Simple, low-cost, and uses generally recognized as safe (GRAS) excipients [8]. Often insufficient for highly bitter drugs alone; best used in combination with other methods [1].

Experimental Protocols for Key Techniques

Here are detailed methodologies for two advanced techniques highlighted in recent literature: Reverse-Enteric Coating for solid dosage forms and Water-in-Oil (W/O) Emulsion for liquids.

Protocol 1: Developing Reverse-Enteric Coated Granules

This pH-dependent coating does not dissolve in the neutral pH of the mouth but dissolves rapidly in the stomach [1].

Workflow Diagram: Reverse-Enteric Coating Process

cluster_0 Coating Suspension Composition A Prepare Metronidazole Core B Prepare Coating Suspension A->B C Apply Coating via Fluid Bed B->C B1 Reverse-enteric polymer (e.g., MMA-DEAEMA copolymer) B->B1 B2 Plasticizer (e.g., Triethyl citrate) B->B2 B3 Anti-tacking Agent (e.g., Talc) B->B3 B4 Solvent (e.g., Ethanol/Water blend) B->B4 D Dry & Sieve Coated Granules C->D E Perform In-Vitro Taste Assessment D->E F Proceed to Tablet Compression E->F

Materials:

  • API: Metronidazole or metronidazole benzoate granules (may be layered on inert cores).
  • Polymer: Reverse-enteric polymer (e.g., a copolymer of methyl methacrylate (MMA) and diethylaminoethyl methacrylate (DEAEMA)) [1] [3].
  • Excipients: Plasticizer (e.g., triethyl citrate), anti-tacking agent (e.g., talc), solvent (e.g., ethanol/water blend) [3].

Method:

  • Prepare Coating Suspension: Disperse the polymer, plasticizer, and talc in the solvent system under high-shear mixing to achieve a homogeneous suspension with a solid content typically between 5-15% [1] [3].
  • Apply Coating: Load metronidazole granules into a fluidized bed coater (bottom-spray/Wurster configuration). Apply the coating suspension under controlled conditions:
    • Inlet air temperature: 28-32°C
    • Product temperature: 25-28°C
    • Spray rate: 2-5 mL/min
    • Atomization air pressure: 1-1.5 bar [3]
  • Dry and Sieve: After the target coating weight gain (e.g., 10-20%) is achieved, dry the granules in the equipment for an additional 10-15 minutes. Sieve to ensure uniform particle size.
  • Compress into Tablets: The coated granules can be blended with appropriate cushioning excipients and compressed into Orally Disintegrating Tablets (ODTs) without significantly compromising the coating integrity [1].
Protocol 2: Formulating a Taste-Masked W/O Emulsion Suspension

This technique is ideal for liquid formulations, encapsulating the drug within water droplets surrounded by a continuous oil phase [1].

Workflow Diagram: W/O Emulsion Formulation Process

cluster_a Aqueous Phase (Internal) cluster_b Oil Phase (Continuous) cluster_c External Vehicle (Final Suspension) A Prepare Aqueous Phase C Form Primary Emulsion A->C B Prepare Oil Phase B->C D Homogenize C->D E Add to External Aqueous Vehicle D->E F Final Suspension E->F E1 Thickener/Suspending agent (e.g., Sodium CMC) E->E1 E2 Sweeteners & Flavors E->E2 E3 Preservatives E->E3 A1 Metronidazole dissolved in Water A2 High-HLB Emulsifier (e.g., Polyoxyl 40 hydrogenated castor oil) B1 Oil (e.g., MCTs) B2 Low-HLB Emulsifier (e.g., Glycerol monostearate)

Materials:

  • API: Metronidazole (water-soluble).
  • Lipid Phase: Medium-chain triglycerides (MCTs).
  • Emulsifiers: Low-HLB (e.g., glycerol monostearate, HLB ~3.8) and high-HLB (e.g., polyoxyl 40 hydrogenated castor oil, HLB ~14-16) surfactants [1].
  • Aqueous Vehicle: Sweeteners (e.g., maltodextrin, xylitol), flavors (e.g., lemon, orange), suspending agent (e.g., sodium carboxymethyl cellulose), preservative (e.g., sodium benzoate), purified water [8].

Method:

  • Prepare Aqueous Phase: Dissolve metronidazole and the high-HLB emulsifier in purified water.
  • Prepare Oil Phase: Melt and mix the MCTs with the low-HLB emulsifier.
  • Form Primary Emulsion: Slowly add the aqueous phase to the oil phase while undergoing high-shear mixing (e.g., with an Ultra-Turrax homogenizer at 10,000 rpm for 5 minutes) to form a coarse Water-in-Oil (W/O) emulsion.
  • Homogenize: Pass the coarse emulsion through a high-pressure homogenizer (e.g., 2-3 cycles at 500-1000 bar) to reduce droplet size and improve stability.
  • Prepare Final Suspension: Slowly disperse the resulting W/O emulsion into an external aqueous vehicle containing the suspending agent, sweeteners, flavors, and preservatives under gentle stirring to form the final suspension [1] [8].

Frequently Asked Technical Questions

Q1: How can I effectively mask the taste for a high-drug-load metronidazole ODT without compromising dissolution? A dual-granulation coating approach can be effective. The coating polymer (e.g., certain methacrylic acid polymers) acts as both a taste-masking barrier and a binder to form larger granules. This improves flowability and compressibility while achieving taste masking. To maintain coating integrity during tableting, it is crucial to incorporate appropriate cushioning agents/plasticizers in the tablet blend [1].

Q2: Our taste-masked liquid suspension has a short shelf-life before bitterness "breaks through." What could be the cause? This is a common challenge with barrier coatings in aqueous suspensions. Continuous exposure of the coated particles to water can lead to moisture penetration and eventual API leakage [1]. Consider these solutions:

  • Switch to a W/O Emulsion System: This physically encapsulates the entire drug solution, providing a more robust barrier [1].
  • Optimize the Coating: Increase the coating thickness or use more hydrophobic coating materials (e.g., lipids or combinations of insoluble polymers) [1]. Ensure accelerated stability testing includes real-time palatability assessment.

Q3: What are the most reliable methods for evaluating the success of our taste-masking technique? Evaluation should be a multi-stage process:

  • In-Vitro Analysis: Use an Electronic Tongue (E-tongue). It provides quantitative, discriminatory data on taste profiles and is ideal for formulation screening and quality control [5].
  • In-Vitro Dissolution Testing: Conduct a pH-change dissolution study. Test drug release in simulated salivary fluid (pH ~6.8) for 1-2 minutes, then in simulated gastric fluid (pH ~1.2). Effective masking shows minimal release in the first stage and complete release in the second [1] [5].
  • Human Sensory Testing (Gold Standard): Once a formulation is deemed safe, conduct palatability studies with a trained human panel to assess bitterness, mouthfeel, and aftertaste. This is essential for final confirmation [1] [7].

I hope this technical support guide provides a solid foundation for your work with metronidazole. The field of taste masking is advancing rapidly, particularly in the areas of lipid-based systems and novel polymers.

References

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the common related substances in Metronidazole Benzoate? The known impurities include Metronidazole (Impurity A), 2-Methyl-4-nitroimidazole (Impurity B), and Benzoic Acid (Impurity C) [1]. Metronidazole is the hydrolytic degradation product, while 2-Methyl-4-nitroimidazole is a potential process-related impurity [1] [2].

  • What are the specification limits for these impurities? According to pharmacopeial standards (BP 2017), the individual limits for known impurities (A, B, C) are not more than 0.1%. Any other unspecified impurity should be not more than 0.1%, and the total impurities should be not more than 0.2% [3].

  • How can I develop a stability-indicating method for this compound? A stability-indicating method must effectively separate the API from its degradation products. Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) are essential to validate the method [4]. An example is a cited HPLC method that successfully separates this compound from Metronidazole and Benzoic Acid within a 6-minute runtime [2].

Analytical Methods & Protocols

Here are detailed protocols for two analytical techniques commonly used for the quantification of this compound and the control of its related substances.

Ultraviolet (UV) Spectrophotometric Method

This method is suitable for rapid, cost-effective estimation of this compound in bulk and pharmaceutical formulations, ideal for routine quality control [5].

  • Principle: The method is based on the measurement of absorbance of this compound in a solution at its wavelength of maximum absorption (λmax).
  • Method Summary: The following table summarizes the key validated parameters of the UV method [5]:
Parameter Specification / Value
Analytical Technique UV Spectrophotometry
λmax 268 nm
Diluent 0.1 N Hydrochloric Acid (HCl)
Linearity Range 1 - 10 μg/mL
Regression Equation y = 0.078x - 0.012
Correlation Coefficient (r²) 0.997
Accuracy (% Recovery) 98.9% - 99.37%
Precision (% RSD) < 1%
  • Experimental Procedure:
    • Standard Stock Solution: Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with 0.1 N HCl to obtain a concentration of 1 mg/mL [5].
    • Calibration Curve: Pipette appropriate volumes of the stock solution (e.g., 0.1 mL to 1.0 mL) into a series of 100 mL volumetric flasks. Dilute to volume with 0.1 N HCl to prepare concentrations ranging from 1 to 10 μg/mL [5].
    • Sample Preparation: For suspension formulations, weigh an amount equivalent to 100 mg of this compound. Transfer to a 100 mL volumetric flask, add about 20 mL of 0.1 N HCl, and shake for 20 minutes. Dilute to volume with the same solvent and filter. Further dilute the filtrate appropriately to bring the concentration within the linearity range [5].
    • Measurement: Measure the absorbance of the standard and sample solutions at 268 nm against a blank of 0.1 N HCl [5].
High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred technique for the separation and quantification of related substances. The following is a stability-indicating method.

  • Principle: This Reverse-Phase (RP)-HPLC method separates components based on their polarity, allowing for the resolution of this compound from its impurities [2].
  • Method Summary: The table below outlines the chromatographic conditions for a stability-indicating assay [2]:
Parameter Specification
Technique RP-HPLC
Column Waters Symmetry C8 (4.6 mm × 250 mm, 5 μm)
Mobile Phase Acetonitrile : 0.1% Glacial Acetic Acid in 0.01 M Potassium Phosphate (40:60, v/v)
Flow Rate 2.0 mL/min
Detection Wavelength 271 nm
Injection Volume 20 μL
Column Temperature Ambient
Runtime ~6 minutes
Retention Time (MB) ~5 minutes
  • Experimental Procedure:
    • Mobile Phase Preparation: Prepare 0.01 M Monobasic Potassium Phosphate solution. Add 0.1% (v/v) glacial acetic acid to it. Mix this solution with acetonitrile in a 60:40 ratio. Filter and degas before use [2].
    • Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., ~100 μg/mL) in the mobile phase or a suitable solvent [2].
    • Sample Solution: Prepare the test sample at a similar concentration to the standard.
    • System Suitability: Inject the standard solution to ensure the chromatographic system is suitable. Criteria include a symmetric peak for this compound and a clear separation from any impurities [2].
    • HPLC Analysis: Inject the standard and sample solutions. The method successfully separates this compound from its degradation products, Metronidazole and Benzoic acid [2].

Troubleshooting Common HPLC Issues

Issue Possible Cause Suggested Solution
Peak Tailing Column degradation or silanol activity Use a dedicated C8 column and ensure the mobile phase has adequate buffering and ion-pairing (e.g., acetic acid) [2].
Low Resolution between Impurities Inadequate chromatographic selectivity Optimize the mobile phase composition (organic solvent ratio) or type of buffer. Consider using a column with different selectivity (C8 vs C18) [4].
Retention Time Drift Inconsistent mobile phase pH or composition Standardize buffer preparation and ensure mobile phase is thoroughly mixed and used consistently.

Experimental Workflow for Related Substances Analysis

The following diagram visualizes the logical workflow for developing and performing an analysis of this compound related substances.

Start Start Method Development A Select Analytical Technique (e.g., HPLC) Start->A B Define Target Impurities (Metronidazole, 2-Methyl-4-nitroimidazole, Benzoic Acid) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) B->C D Perform Forced Degradation (Acid, Base, Oxidative, Thermal Stress) C->D E Validate the Method (Specificity, Linearity, Accuracy, Precision) D->E F Sample Analysis E->F G Compare against Spec Limits (Individual: NMT 0.1%, Total: NMT 0.2%) F->G End Report Results G->End

References

metronidazole benzoate dissolution rate improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is the dissolution rate of Metronidazole Benzoate (MBZ) a critical development parameter?

    • A: MBZ is a prodrug with poor aqueous solubility [1] [2]. Its dissolution rate is often the limiting step for absorption and bioavailability. A higher dissolution rate can lead to faster onset of action and improved therapeutic efficacy [3].
  • Q2: What is the most common physical stability issue with MBZ in suspensions?

    • A: MBZ is prone to hydrate formation in aqueous environments. The anhydrous form can convert to a monohydrate, which is thermodynamically stable below 38°C. This transition can cause a drastic increase in particle size, leading to physical instability (e.g., caking) in oral suspensions and potentially variable bioavailability [4].
  • Q3: Are there discriminatory dissolution methods for MBZ oral suspensions?

    • A: Yes. Research has established a validated dissolution method using USP Apparatus 2 (paddles) at 50 rpm with simulated gastric fluid (without pepsin) as the medium. This method has proven discriminatory power to detect differences between formulations [1].

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low dissolution rate Poor intrinsic solubility of MBZ; Inefficient formulation. Use surfactants (e.g., SLS) in dissolution medium/dispersion; Explore cocrystallization (e.g., with Ethyl Gallate) [1] [3].
Physical instability in suspension (caking, particle growth) Conversion of anhydrous MBZ to monohydrate form in water [4]. Optimize suspension vehicle with suspending agents (e.g., MCC, Na CMC); Control storage temperature and packaging [5] [4].
Lack of discriminatory power in dissolution test Inappropriate dissolution conditions (medium, agitation). Adopt a discriminative method: SGF pH 1.2, 50 rpm, paddles [1].
Poor patient compliance (bitter taste of metronidazole) Inadequate taste-masking. Utilize the benzoate ester derivative (MBZ) which is known to be more palatable; Incorporate sweeteners and flavors in the formulation [5] [1].

Experimental Protocols & Data

Here are detailed methodologies for key experiments cited in the guides.

Discriminatory Dissolution Testing for Oral Suspensions [1]

This protocol is designed to quality control and compare different MBZ suspension formulations.

  • Objective: To develop and validate a discriminative dissolution method for Benzoyl Metronidazole (BMZ) oral suspensions.
  • Equipment & Reagents:
    • Dissolution apparatus (USP Apparatus 2, Paddle)
    • HPLC system with C18 column
    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
    • Nylon filters (0.45 µm)
  • Method Details:
    • Medium: 900 mL of SGF pH 1.2, maintained at 37 ± 0.5°C.
    • Agitation: Paddle speed of 50 rpm.
    • Sample Insertion: Introduce a dose equivalent to 200 mg/5 mL of BMZ into the vessel using a syringe.
    • Sampling: Withdraw aliquots (e.g., 10 mL) at scheduled time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes). Replace the medium after each sampling.
    • Analysis: Filter samples, dilute with methanol/water (50:50 v/v), and analyze by HPLC.
  • Key Parameters for Discrimination:
    • The method's discriminatory power allows for comparison using the similarity factor (f₂) and dissolution efficiency (%DE).
    • Dissolution kinetics can be modeled using the Weibull equation.
Enhancing Solubility via Cocrystallization [3]

This protocol describes the preparation of a cocrystal to improve the solubility and dissolution of metronidazole.

  • Objective: To prepare a metronidazole-ethyl gallate (MTZ-EG) cocrystal with enhanced solubility and dissolution properties.
  • Equipment & Reagents:
    • Vibration mill
    • Metronidazole (API)
    • Ethyl Gallate (Coformer)
    • Methanol (as liquid assist)
  • Method Details:
    • Weigh MTZ (25.7 mg, 0.15 mmol) and EG (29.7 mg, 0.15 mmol) in a 1:1 molar ratio.
    • Transfer the mixture to a 2 mL stainless steel grinding jar.
    • Add 20 µL of methanol as a liquid-assisted grinding agent.
    • Grind the mixture at a frequency of 20 Hz for 30 minutes.
  • Characterization & Outcomes:
    • The resulting MTZ-EG cocrystal was characterized by PXRD, DSC, and FT-IR.
    • Results: The cocrystal demonstrated a higher solubility and faster dissolution rate than pure MTZ. In vivo studies in rats showed a 36% increase in bioavailability [3].
Preparing a Stable Extemporaneous Oral Suspension [2]

A simple compounding procedure for a stable MBZ suspension.

  • Objective: To compound a 80 mg/mL this compound oral suspension.
  • Formulation (for 100 mL):
    • This compound: 8.0 g
    • Glycerin: ~20 mL (as a wetting and sweetening agent)
    • Flavoring Agent: q.s.
    • Simple Syrup: q.s. to 100 mL (as vehicle and sweetener)
  • Method Details:
    • Finely powder the this compound in a mortar.
    • Levigate the powder with a small amount of glycerin to form a smooth paste.
    • Gradually incorporate the remaining glycerin and the flavoring agent.
    • Transfer the mixture to a calibrated bottle.
    • Rinse the mortar with simple syrup and add the rinsings to the bottle.
    • Add simple syrup to bring the final volume to 100 mL.
    • Shake vigorously until a uniform suspension is achieved.
  • Packaging and Storage: Package in a tight, light-resistant container. Store at controlled room temperature or refrigerated. Shake well before use. The default beyond-use date is 90 days [2].

Experimental Workflow Diagrams

The following diagrams outline the logical workflow for two key approaches to dissolution improvement.

G Systematic Approach to Dissolution Improvement cluster_0 Formulation Optimization Strategies cluster_1 Advanced Techniques Start Start: Poor Dissolution of MBZ Analyze Analyze Root Cause Start->Analyze SC1 Is the formulation physically stable? Analyze->SC1 FormOpt Formulation Optimization SC2 Does the dissolution method have discriminatory power? FormOpt->SC2 F1 Use suspending agents (MCC, Na CMC) F2 Add surfactants (SLS, Polysorbate 80) F3 Incorporate sweeteners/ flavors for palatability AdvTech Advanced Techniques Eval Evaluate Outcome AdvTech->Eval A1 Cocrystallization (e.g., with Ethyl Gallate) A2 Adopt Discriminatory Dissolution Method SC3 Is the target dissolution rate met? Eval->SC3 SC1->FormOpt No SC1->SC2 Yes SC2->AdvTech No SC2->Eval Yes SC3->Analyze No, iterate End Successful Formulation SC3->End Yes

G Discriminatory Dissolution Test Workflow Start Start Method Setup PrepMedia Prepare 900 mL SGF pH 1.2 Deaerate if needed Start->PrepMedia SetApp Set up USP Apparatus 2 (Paddle) Temperature: 37 ± 0.5°C Speed: 50 rpm PrepMedia->SetApp Inject Introduce sample equivalent to one dose using a syringe SetApp->Inject Collect Withdraw aliquots at time intervals (e.g., 5, 10, 15...90 min) Replace medium after each Inject->Collect Filter Filter samples (0.45 µm Nylon filter) Collect->Filter Analyze Analyze concentration via HPLC Filter->Analyze Process Process Data Calculate f₂, %DE, model kinetics Analyze->Process End Profile Comparison and Conclusion Process->End

References

metronidazole benzoate different brand quality evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Quality of Metronidazole Benzoate Brands

The table below summarizes the key quality parameters from two independent studies conducted in Ethiopia and Nigeria.

Study Location & Sample Size Brands Passing Assay (%) Assay Range (Metronidazole Content) Key Physical Parameters Brands Failing Quality
Jimma, Ethiopia (7 brands) [1] 100% (7/7 brands) 93.12% - 105.56% (BP 2013 limits: 95-105%) [1] pH within USP specifications; significant statistical difference in drug content (p<0.05) [1] None, though "Mizel" (93.12%) was near the lower limit [1]
Warri, Nigeria (10 brands) [2] 90% (9/10 brands) 95% - 105% (BP specification) [2] Good organoleptic properties, pH, viscosity, and re-dispersibility across all brands [2] One brand ("MET-A") failed to meet assay specifications [2]

A critical finding from the Ethiopian study was that despite all brands passing the official assay test, statistical analysis revealed a significant difference (p<0.05) in the actual drug content both within and among the different brands [1]. This highlights that "passing" a compendial test does not necessarily mean all products are equivalent.

Experimental Protocols for Quality Assessment

The studies employed standardized pharmacopoeial methods to ensure the reliability and reproducibility of their findings. The core experimental workflow can be summarized as follows:

Start Sample Collection (Convenience Sampling) ID Identification Test (FTIR Spectroscopy) Start->ID Assay Assay / Drug Content (HPLC or UV-Vis Spectrophotometry) Start->Assay Physical Physical Tests Start->Physical Microbial Microbiological Test (Total Aerobic Microbial Count) Start->Microbial Analysis Data Analysis (Statistical Comparison via ANOVA) ID->Analysis Compare to Reference Standard Spectrum Assay->Analysis Calculate % of Label Claim Physical->Analysis pH, Viscosity, Sedimentation Volume Microbial->Analysis Check for Microbial Growth End End Analysis->End Report with Statistical Significance

Diagram Title: Experimental Workflow for Suspension Quality Evaluation

Here is a detailed breakdown of the key methodologies:

  • Identification Test: This test confirms the identity of the active pharmaceutical ingredient. Using Fourier Transform Infrared (FTIR) Spectroscopy, the sample's IR absorption spectrum is measured and compared to a reference standard of this compound. A match in the spectrum confirms the correct substance is present [1].
  • Assay (Drug Content): This quantifies the amount of active ingredient. The most reliable method is High-Performance Liquid Chromatography (HPLC). The sample solution is injected into the HPLC system, and the percentage of the labeled amount of this compound is calculated by comparing the response to that of a reference standard [1]. Alternative methods include UV-Spectrophotometry [2].
  • Physical Tests: These evaluate the suspension's physical properties.
    • pH: Measured using a calibrated pH meter to ensure it remains within United States Pharmacopeia (USP) specifications, which is critical for stability [1].
    • Sedimentation & Re-dispersibility: The suspension is allowed to stand, and the volume of sediment is measured. Its ability to be uniformly re-dispersed with a specified number of shakes is assessed, which is crucial for dosing accuracy [2].
  • Microbiological Testing: The Total Aerobic Microbial Count (TAMC) test is performed. A sample is filtered, and the membrane is incubated in a culture medium. The absence of microbial growth above specified limits indicates the product is microbiologically stable [1].
  • Data Analysis: Drug content results are statistically analyzed using tools like one-way Analysis of Variance (ANOVA) with post-hoc tests (e.g., Tukey test) to determine if differences between brands are statistically significant (typically at p < 0.05) [1].

Stability of Extemporaneous Formulations

Since commercial suspensions may not always be available, particularly for customized dosing, compounding pharmacies often prepare suspensions extemporaneously. A key study investigated the stability of metronidazole (from pure powder) in PCCA SuspendIt, a modern thixotropic vehicle [3].

Prep Prepare Suspension (25 mg/mL & 50 mg/mL in SuspendIt) Store Storage Conditions Prep->Store Test Stability Testing Over 180 Days Store->Test Refrig Refrig Store->Refrig 5°C Room Room Store->Room 25°C Chemical Chemical Assay (Stability-indicating UPLC) Test->Chemical Physical2 Physical Inspection (pH, Viscosity, Appearance) Test->Physical2 Microbial2 Microbial Testing Test->Microbial2 Result Result: Stable for 180 days (>97% potency, no microbial growth) Chemical->Result Meets >90% Threshold Physical2->Result No Significant Change Microbial2->Result No Growth

Diagram Title: Six-Month Stability Study Protocol

The study concluded that metronidazole in this vehicle is physically, chemically, and microbiologically stable for 180 days (6 months) in both refrigerated and room temperature storage conditions, providing a viable compounded alternative with a validated beyond-use date [3].

Conclusion for Professionals

For researchers and drug development professionals, the evidence indicates:

  • Most commercial brands of this compound suspension meet pharmacopoeial standards, but statistically significant variations in drug content exist between brands, which could potentially impact therapeutic outcomes [1].
  • Robust quality control should go beyond simple pass/fail assays and include statistical comparisons of drug content and thorough physical testing.
  • Extemporaneous compounding provides a reliable alternative for personalized dosing, with studies supporting a 180-day shelf life when using appropriate, validated vehicles like SuspendIt [3].

References

metronidazole benzoate suspension pharmacopoeial specifications

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacopoeial & Stability Specifications

The primary pharmacopoeial specification comes from the United States Pharmacopeia (USP). The key requirement for the active ingredient is outlined in the table below.

Specification Aspect USP Requirement for Metronidazole Benzoate Oral Suspension
Assay (Metronidazole Content) NLT (Not Less Than) 90.0% and NMT (Not More Than) 110.0% of the labeled amount [1].

Beyond the official monograph, recent experimental studies provide evidence for the stability of these suspensions, which is a critical quality attribute.

Stability Factor Experimental Findings (in PCCA SuspendIt vehicle)
Study Duration 180 days (6 months) [2]
Storage Conditions 5°C (refrigeration) and 25°C (room temperature) [2]
Chemical Stability Retained at least 97% of the initial metronidazole concentration [2]
Microbiological Stability No microbial growth observed [2]
Physical Stability No significant changes in pH or viscosity [2]
Recommended Beyond-Use Date (BUD) Up to 180 days for the specific formulation studied [2]

For other common vehicles like Ora-Blend, the USP assigns a default BUD of 90 days for the compounded suspension when stored in a refrigerator or at room temperature [2] [3].

Experimental Protocols for Stability

The following is a summary of the key methodological steps used in contemporary stability studies for extemporaneous metronidazole suspensions [2]:

  • Formulation: Suspensions are prepared at target concentrations (e.g., 25 mg/mL and 50 mg/mL) using a specific suspending vehicle (e.g., PCCA SuspendIt). Sweeteners and flavoring agents may be added to mask the bitter taste of the drug.
  • Packaging and Storage: The prepared suspensions are stored in amber plastic prescription bottles to protect from light. Samples are stored under controlled temperature conditions, typically at 5°C and 25°C, for the duration of the study.
  • Sampling and Analysis: Samples are assayed in triplicate at predetermined time points (e.g., days 7, 14, 28, 42, 59, 90, 122, and 180).
  • Chemical Assay: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is developed and validated to quantify the metronidazole concentration and detect any degradation products.
  • Physical Assessment: The physical stability is monitored by measuring pH, viscosity, and observing the suspension's appearance for any discoloration, caking, or difficulty in re-dispersion.
  • Microbiological Testing: The preparation is tested to ensure it remains protected against microbial growth throughout the study period.

The workflow for this stability testing is summarized in the diagram below:

cluster_analyze Analysis Methods Start Start: Formulate Suspension Package Package in Amber Bottles Start->Package Store Store at 5°C & 25°C Package->Store Sample Sample at Time Points Store->Sample Analyze Analyze Samples Sample->Analyze End Conclude Stability Analyze->End Chem Chemical Assay (HPLC/UPLC) Analyze->Chem Phys Physical Tests (pH, Viscosity) Analyze->Phys Micro Microbiological Testing Analyze->Micro

Critical Formulation Considerations

For researchers developing these suspensions, several factors are crucial:

  • Palatability: Metronidazole is notoriously bitter. Using the benzoate salt or incorporating effective sweeteners and flavoring agents like "Bitter Stop" is essential for patient compliance, especially in pediatrics [4] [2].
  • Excipients: The choice of suspending vehicle (e.g., SuspendIt, Ora-Blend, Ora-Sweet, simple syrup) directly impacts the physical stability, palatability, and shelf-life of the final product [2] [3].
  • Dose Conversion: this compound is about 62% metronidazole by weight. Doses must be calculated based on the metronidazole base equivalent (e.g., 20 mg/kg of benzoate delivers ~12.4 mg/kg of base) [4].

References

metronidazole benzoate impurity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Known Impurities and Analytical Methodology

The search results confirm the primary impurities associated with Metronidazole Benzoate and describe a modern analytical technique for their quantification, though not in a direct comparison format.

The table below lists the specified impurities for this compound as identified in the search results [1]:

Impurity Designation Chemical Name CAS Number Molecular Formula Molecular Weight Notes
Impurity A Metronidazole (base compound) 443-48-1 C6H9N3O3 171.15 Starting material [1]
Impurity B 2-Methyl-4-nitroimidazole 696-23-1 C4H5N3O2 127.10 Also known as "Metronidazole impurity A" per EP [1] [2]
Impurity C Benzoic Acid 65-85-0 C7H6O2 122.12 Product of hydrolysis [1]

A 2025 research publication details a green, stability-indicating HPLC method for quantifying Metronidazole and its related impurities [3]. This method is relevant for profiling this compound impurities, as Impurity B (2-Methyl-4-nitroimidazole) is a specified degradation product of the parent drug [3]. Key aspects of this protocol are:

  • Objective: To develop an environmentally friendly and rapid HPLC method for the assay of Metronidazole and its related impurities in finished drug formulations.
  • Chromatographic Conditions:
    • Column: Zorbax SB C8 (150 mm × 4.6 mm, 3.5 μm)
    • Mobile Phase: Isopropyl Alcohol (IPA) and Water in a ratio of 20:80 (v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: PDA detector at 315 nm
    • Run Time: 5 minutes
  • Sample Preparation: The drug substance is dissolved and diluted using the mobile phase to a specific concentration within the linearity range.
  • Key Validation Parameters:
    • Linearity for Impurity B: 0.055 – 7.5 µg/mL (correlation coefficient r² = 0.9998)
    • Resolution: The resolution between Metronidazole and Impurity B was observed to be 9.0.
    • Sensitivity: LOQ (Limit of Quantitation) for Impurity B was 0.17 µg/mL.

This experimental protocol can be applied to generate the impurity profile data you require, though the specific comparative results for different this compound samples are not provided in the search results.

The following diagram illustrates the workflow for impurity analysis using this HPLC method:

Start Start Analysis Prep Prepare Sample and Mobile Phase Start->Prep HPLC HPLC Analysis Column: C8 Mobile Phase: IPA/Water (20:80) Flow: 1.0 mL/min Prep->HPLC Detect UV Detection at 315 nm HPLC->Detect Data Data Analysis Measure Peak Retention Times & Areas Detect->Data Identify Identify Impurities (Compare against standards) Data->Identify Quantify Quantify Impurities (Using calibration curve) Identify->Quantify End Generate Impurity Profile Report Quantify->End

References

Summary of Experimental Data on Metronidazole Benzoate Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Type Key In Vitro Findings In Vivo Findings / Correlation Reference
Mucoadhesive Oral Films (Chitosan/Polycaprolactone) Sustained drug release profile over 6 hours. [1] Metronidazole concentration in saliva remained at 5-15 μg/mL over 6 hours. A significant in vitro/in vivo correlation was reported under the experimental conditions. [1]
Periodontal Nanofibers (Poly ε-caprolactone) Low burst release; sustained release prolonged to at least 19 days in phosphate buffer (pH 7.4). Release rate affected by solvent ratio and drug concentration. [2] Not reported.
Liquid Crystalline Suspension (for Periodontal Disease) Based on the reversed hexagonal form of lipid mixtures for sustained release. Uses metronidazole benzoate as a prodrug to slow release rate. [1] Not reported.
Conventional Suspensions (Quality Assessment) Nine out of ten marketed brands in Nigeria met content specifications per the British Pharmacopoeia. One brand failed. [3] Not reported.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here is a detailed breakdown of the methodologies employed.

  • 1. Protocol for Mucoadhesive Film Study [1]

    • In Vitro Release Method: The drug release from the mucoadhesive films was tested, though the specific apparatus was not detailed in the provided excerpt.
    • In Vivo Testing: The selected film formulation was evaluated in human subjects. Saliva samples were collected over 6 hours, and the metronidazole concentration was determined.
    • Correlation Establishment: The in vitro release profile and the in vivo salivary concentration-time profile were compared, and a significant correlation was reported.
  • 2. Protocol for Nanofiber Drug Release [2]

    • Formulation Preparation: Nanofibers were produced using an electrospinning technique with solutions of poly ε-caprolactone and this compound in mixtures of dichloromethane and N,N-dimethylformamide.
    • In Vitro Release Method: Drug release studies were conducted in phosphate buffer solution (pH 7.4). The release rate was monitored to establish the sustained-release profile.
  • 3. Protocol for Antibacterial Activity [4]

    • Antibacterial Assay: The antibacterial activity of various metronidazole complexes was measured using the agar well diffusion process in accordance with NCCLS (National Committee for Clinical Laboratory Standards) guidelines.
    • Procedure: Test sample solutions were prepared in ethanol. Dilutions were introduced into wells punched in agar plates containing microbial cultures. The plates were incubated at 37°C for 24 hours, and the zones of inhibition (mm) were measured with a zone reader.

A Roadmap for Establishing IVIVC

Since a direct IVIVC model for this compound is not well-documented in the public literature, the following workflow outlines the critical steps for developing one, which is a standard requirement for new drug application submissions.

Research Recommendations and Data Gaps

To advance the understanding of this compound's performance, you could focus on the following areas:

  • Explore Prodrug Performance: Investigate how the conversion rate of the benzoate ester to active metronidazole in vivo influences the correlation with in vitro dissolution.
  • Leverage Existing Data: The identified studies on mucoadhesive films [1] [5] and nanofibers [2] provide excellent starting points for designing new IVIVC studies.
  • Consult Regulatory Sources: For the most authoritative guidance on IVIVC development and validation, refer to the official guidelines published by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

References

metronidazole benzoate product quality post-marketing surveillance

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Quality Assessment

Researchers typically employ chromatographic and spectroscopic techniques to assess the quality of Metronidazole Benzoate in pharmaceutical formulations. The following methods are crucial for post-marketing quality surveillance.

Table 1: Analytical Methods for this compound Quality Testing

Method Purpose/Application Key Experimental Conditions and Parameters Citation
HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) Assay and related substance quantification in finished drug products [1]. Column: C18 (100 mm × 4.6 mm, 3.5 μm); Mobile Phase: Isopropyl alcohol and water (20:80 v/v); Flow Rate: 1.0 mL/min; Detection: 315 nm [1].
FTIR (Fourier Transform Infrared Spectroscopy) Identity confirmation by matching the sample's IR absorption spectrum to a reference standard [2]. Wave Number Range: 400 cm⁻¹ to 4000 cm⁻¹; sample prepared with KBr (Potassium Bromide) plate [2].
GLC/FID & GLC/MSD (Gas-Liquid Chromatography) Quantitative determination, suitable for forensic and toxicological analysis [3]. GLC/FID Column: 100% dimethylpolysiloxane; Retention Time: 9.08 min. GLC/MSD Column: 5% diphenyl/95% dimethylpolysiloxane; Retention Time: 12.01 min [3].

Regional Quality Study Findings

A study conducted in Jimma Town, Ethiopia, analyzed seven different brands of this compound oral suspensions. The study provides a real-world example of a localized post-market quality assessment [2].

Table 2: Results from a Quality Study of this compound Oral Suspensions (Jimma Town, Ethiopia)

Quality Test Specification / Standard Findings Outcome
Identification (FTIR) Match with Reference Standard spectrum [2] All seven brands passed the identity test [2]. Pass
Assay (HPLC) Meet labeled drug content All brands passed; content ranged from 93.12% (Mizel) to 105.56% (Metrolag) [2]. Pass
Microbial Limit (TAMC) Meet United States Pharmacopoeia (USP) specification [2] All brands passed the total aerobic microbial count test [2]. Pass
pH Meet USP specification [2] pH of all brands was within the specified limit [2]. Pass

Although all products passed compendial standards, statistical analysis revealed a significant difference in drug content between brands, highlighting potential inconsistencies in manufacturing quality despite meeting official requirements [2].

Experimental Protocol: HPLC Assay for Drug Content

For a detailed comparison guide, the core experiment involves determining the active pharmaceutical ingredient's content. Below is a generalized protocol based on the methods used in the search results [1] [2].

A 1. Sample Preparation A1 Weigh and dilute sample in appropriate solvent A->A1 B 2. Instrumental Analysis B1 Inject sample into HPLC system B->B1 C 3. Data Analysis & Calculation C1 Measure peak area of this compound C->C1 A2 Filter solution through 0.45µm membrane filter A1->A2 A2->B B2 Separate components using C18 column B1->B2 B3 Detect analyte with PDA detector at 315nm B2->B3 B3->C C2 Calculate concentration against calibration curve C1->C2

Step 1: Sample Preparation

  • Accurately weigh a portion of the well-mixed oral suspension equivalent to about 100 mg of this compound [2].
  • Transfer this into a volumetric flask (e.g., 100 mL), dissolve, and make up to volume with a suitable solvent like the mobile phase or methanol [1] [2].
  • Further dilute the solution to bring it within the working range of the instrument.
  • Filter the final solution through a 0.45 µm nylon membrane filter prior to injection into the HPLC to remove any particulate matter [2].

Step 2: Instrumental Analysis (HPLC)

  • Use an HPLC system equipped with a Photo Diode Array (PDA) detector [1].
  • Set the column temperature to 30°C [1].
  • Maintain an isocratic elution with a mobile phase of Isopropyl Alcohol (IPA) and water in a 20:80 (v/v) ratio at a flow rate of 1.0 mL/min [1].
  • Set the detection wavelength to 315 nm [1].
  • Perform an injection of the prepared sample solution (e.g., 10 µL) [1].

Step 3: Data Analysis and Calculation

  • Prepare a standard solution of this compound Reference Standard of known purity in a similar manner [2].
  • Inject the standard solution and record the chromatogram.
  • Identify the this compound peak in the sample by comparing its retention time with that of the standard.
  • Calculate the percentage of the labeled amount using the formula: % Label Claim = (A_U / A_S) x (C_S / C_U) x 100 Where: A_U = Peak area of the sample A_S = Peak area of the standard C_S = Concentration of the standard (µg/mL) C_U = Concentration of the sample (µg/mL)

Current Surveillance Landscape and Gaps

Available information suggests that comprehensive, global, and publicly accessible post-marketing surveillance data for this compound is limited. The information is often localized to specific regions or studies [2]. The methods described provide a toolkit for quality assessment, but a systematic and ongoing surveillance program is necessary to ensure consistent product quality across different markets and over time.

References

Discriminative Dissolution Method for Metronidazole Benzoate

Author: Smolecule Technical Support Team. Date: February 2026

A 2016 study established a discriminative dissolution method for BMZ oral suspensions, as no official monograph existed. The research defined optimal conditions to ensure the method was suitable for quality control and could detect differences between formulations [1].

Optimal Dissolution Conditions

The following table summarizes the key parameters established for the discriminative dissolution test:

Parameter Specification Rationale
Apparatus USP Apparatus 2 (Paddle) Standard for oral suspensions [1].
Agitation Speed 50 rpm Balanced sink conditions & discriminatory power [1].
Dissolution Medium 900 mL Simulated Gastric Fluid (without pepsin), pH 1.2 Provided sink conditions (Cs/Cd ≈ 3) & good drug release [1].
Sample Insertion Via syringe Prevents false high initial release vs. PTFE cups [1].
Temperature 37 ± 0.5°C Simulates physiological temperature [1].
Sampling Time Points 5, 10, 15, 30, 45, 60, 90 minutes Profiles the release kinetics [1].
Analysis HPLC with UV detection at 235 nm Specific and accurate quantification [1].

Comparison of Dissolution Profiles

Using the established method, the study compared the dissolution profiles of five commercial BMZ oral suspensions. The profiles were evaluated using the similarity factor (f₂), dissolution efficiency (%DE), and model-dependent kinetics [1].

Comparison Metrics and Results

Formulation Dissolution Efficiency (%DE) Weibull Model Parameters Similarity Factor (f₂) vs. Reference A
Reference Product A 64.90 Td = 11.29 min; β = 0.75 -
Generic Product B 61.30 Td = 13.13 min; β = 0.74 53
Generic Product C 57.10 Td = 14.93 min; β = 0.72 49
Generic Product D 55.20 Td = 16.22 min; β = 0.71 47
Generic Product E 54.70 Td = 16.41 min; β = 0.70 46

The data shows that while all tested products eventually met the dissolution requirement, their release rates differed. The f₂ values (all above 45) suggest similar profiles, but decreasing %DE and increasing Td (the time at which 63.2% of the drug is dissolved) from Product B to E indicate slower dissolution rates compared to the reference [1]. The β values (all less than 1) suggest a dissolution curve representative of a complex mechanism, typical for suspensions containing microcrystals [1].

Experimental Protocol Overview

For researchers aiming to replicate or adapt this method, the core experimental workflow is as follows.

Start Start Method Development Media Select & Prepare Dissolution Media Start->Media Sink Confirm Sink Conditions Media->Sink Apparatus Set Up USP Apparatus 2 (Paddle) Sink->Apparatus Test Run Dissolution Test (50 rpm, 37°C, SGF without pepsin) Apparatus->Test Sample Sample & Analyze via HPLC Test->Sample Compare Compare Profiles (f₂ factor, %DE, Weibull model) Sample->Compare

Key Experimental Details:

  • Media Preparation: The SGF pH 1.2 was prepared as per USP guidelines. The medium was deaerated before use for media without surfactants [1].
  • Sink Conditions: Sink conditions were confirmed by ensuring the saturation solubility (Cₛ) of BMZ in 900 mL of medium was about three times the drug concentration (C𝒹) from a 5 mL dose of suspension [1].
  • HPLC Analysis:
    • Column: C18 Nucleodur 100 (150 x 4.0 mm, 5 µm)
    • Mobile Phase: 0.1% phosphoric acid pH 3.0 (adjusted with triethylamine) / Methanol (50:50 v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 235 nm
    • Injection Volume: 10 µL [1]
  • Sample Preparation: Aliquots were filtered and diluted with methanol/water (50:50 v/v) before HPLC analysis to ensure compatibility with the mobile phase [1].

Conclusion for Pharmaceutical Development

The discriminative dissolution method using SGF without pepsin at 50 rpm is a robust tool for comparing BMZ oral suspensions. It can detect performance differences between formulations that may affect bioavailability.

The established conditions are critical for guiding formulation scientists in quality control and developing generic BMZ products with therapeutic performance equivalent to the reference product.

References

metronidazole benzoate stability in different vehicles

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Solubility in Different Vehicles

The table below summarizes the key experimental findings from the search results regarding the stability and solubility of metronidazole benzoate.

Vehicle / Condition Key Stability/Solubility Findings Experimental Conditions & Duration Reference

| SyrSpend SF (Suspension) | Stable for 1 year (ambient) and 2 years (refrigerated); potency 90-110% of initial concentration. | Temp: 25°C/60% RH (ambient) & 2-8°C (refrigerated) Duration: 360 days Analysis: HPLC for potency, appearance, pH | [1] [2] | | Aqueous Solution | Less stable compared to non-aqueous vehicles; stability increases with propylene glycol content. | Temp: 40°C/75% RH Analysis: Not specified (general stability study) | [3] | | Propylene Glycol Solutions | 3.7 to 5.9 times more stable than in aqueous solution, depending on concentration (20% to 100% v/v). | Temp: 40°C/75% RH Analysis: Not specified (general stability study) | [3] | | Organic Solvents (e.g., Acetone, Alcohols) | Solubility increases with temperature (4 to 25-fold across 278.15-323.15 K); highest in acetone, lowest in i-propanol. | Temp: 278.15 K to 323.15 K (5°C to 50°C) Method: Gravimetric solubility analysis, PXRD, 1H NMR | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed overview of the key methodologies used in the search results.

Stability Testing in Suspension Systems

This methodology is crucial for evaluating the shelf-life of liquid dosage forms.

  • Sample Preparation: this compound was compounded into the SyrSpend SF One-Step suspension system and packaged in 60-mL amber plastic prescription bottles to protect from light [1].
  • Storage Conditions: Stability was assessed under two ICH-guided conditions:
    • Ambient Storage: 25°C ± 2°C / 60% ± 5% Relative Humidity (RH)
    • Refrigerated Storage: 2°C to 8°C
    • The study duration was 360 days, with duplicate samples analyzed at predefined intervals [1].
  • Key Stability Indicators:
    • Potency Assay: A validated stability-indicating HPLC method was used to quantify the percentage of the initial this compound concentration remaining. Acceptance criteria were set at 90% to 110% of the initial concentration [1].
    • Physical Stability: The suspension's appearance (color, opacity) and pH were monitored throughout the study [1].
  • Data Analysis: The degradation rate was assumed to follow first-order kinetics. The time for the potency to reach 90% of the initial concentration (t90) was calculated to determine shelf-life [1].
Solubility and Thermodynamic Analysis in Solvents

This protocol is relevant for pre-formulation studies and purification process design.

  • Solubility Measurement: The solubility of this compound in twelve mono-solvents was determined using the gravimetric method. Excess solute was added to the solvent and shaken in a thermostatic water bath until equilibrium was achieved. The concentration of the saturated solution was then determined by measuring the weight of the solid residue after evaporation [4].
  • Temperature Range: Experiments were conducted across a temperature range of 278.15 K to 323.15 K (5°C to 50°C) to model the temperature dependence of solubility [4].
  • Solid-State Characterization: Powder X-ray Diffraction (PXRD) and 1H NMR were performed on the raw material and solids recovered from the solvents after experiments. This confirmed that no crystal form changes (polymorphic transformation) or chemical decomposition occurred during the solubility studies [4].
  • Thermodynamic Modeling: The experimental solubility data was correlated using several thermodynamic models, including the Apelblat model, λh model, and NRTL model, to accurately describe the solid-liquid equilibrium behavior [4].

Analytical Methods for Stability Assessment

A critical part of stability testing is the use of validated analytical methods to accurately quantify the drug and its impurities.

  • HPLC with PDA Detection: This was the primary technique used in multiple studies for its precision and reliability [5] [1] [6].
    • Column: CN-RP (Cyanopropyl) column, 250 mm × 4.6 mm, 5 µm [6].
    • Mobile Phase: A mixture of acetonitrile and a 0.1% solution of octanesulfonic acid sodium salt (ion-pair reagent) was used isocratically [6].
    • Detection: Photo-diode array (PDA) detector [5] [6].
  • Method Validation: The developed HPLC methods were validated for parameters such as:
    • Linearity: Demonstrated a wide concentration range with a correlation coefficient (r²) of 0.9999 for metronidazole [5].
    • Accuracy and Precision: Recovery rates for this compound and its impurities were within 98.6 - 101.5%, with low relative standard deviation (RSD) [6].
    • Sensitivity: Very low Limits of Detection (LOD) and Quantification (LOQ) were achieved. For example, one study reported an LOD of 0.02 µg/mL and LOQ of 0.05 µg/mL for metronidazole [5].

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting a stability study, integrating the methodologies described above.

cluster_analytics Key Analyses Start Study Design Prep Sample Preparation (Compound in vehicle) Start->Prep Storage Controlled Storage (ICH conditions: Temp & RH) Prep->Storage Sampling Sample Withdrawal (At predefined time points) Storage->Sampling Analysis Analytical Assessment Sampling->Analysis A1 Potency Assay (e.g., HPLC) Analysis->A1 A2 Physical Inspection (Appearance, pH) Analysis->A2 A3 Impurity Profiling Analysis->A3 Data Data Analysis & Shelf-life Prediction (e.g., t90 calculation) A1->Data A2->Data A3->Data

Key Insights for Formulation Scientists

Based on the compiled data, here are the main takeaways for professionals developing formulations containing this compound:

  • Vehicle Choice is Critical: this compound exhibits significantly higher stability in non-aqueous vehicles like propylene glycol compared to purely aqueous solutions [3].
  • Ready-to-Use Suspension Bases: Using a commercially available suspending agent like SyrSpend SF can provide a stable platform for compounding, offering a shelf-life of up to two years under refrigeration [1].
  • Solubility for Processing: For processes involving crystallization or purification, acetone provides the highest solubility, while isopropanol can be effective for recovering the crystal form due to its low solubility [4].
  • Robust Analytics are Essential: Stability studies should employ fully validated, stability-indicating HPLC methods to accurately track potency and the formation of degradation impurities over time [5] [1] [6].

References

×

XLogP3

2

Hydrogen Bond Acceptor Count

5

Exact Mass

275.09060590 g/mol

Monoisotopic Mass

275.09060590 g/mol

Heavy Atom Count

20

UNII

A355C835XC

Related CAS

86589-27-7 (monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 7 of 59 companies with hazard statement code(s):;
H302 (42.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (28.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (28.57%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (28.57%): May cause cancer [Danger Carcinogenicity];
H351 (28.57%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (14.29%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Metronidazole Benzoate is the benzoate ester of metronidazole, a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13182-89-3

Wikipedia

Metronidazole benzoate

Dates

Last modified: 08-15-2023

Explore Compound Types